molecular formula C8H7F3N2O B1297832 4-(Trifluoromethyl)benzhydrazide CAS No. 339-59-3

4-(Trifluoromethyl)benzhydrazide

Cat. No.: B1297832
CAS No.: 339-59-3
M. Wt: 204.15 g/mol
InChI Key: GKBDXTNCBPZMFX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzhydrazide [4-(Trifluoromethyl)benzohydrazide] is an aroyl hydrazine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBDXTNCBPZMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334421
Record name 4-(Trifluoromethyl)benzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-59-3
Record name Benzoic acid, 4-(trifluoromethyl)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)benzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Trifluoromethyl)benzhydrazide synthesis from 4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(trifluoromethyl)benzhydrazide from 4-(trifluoromethyl)benzoic acid, a key building block in the development of various pharmaceutical compounds. The synthesis is a robust two-step process involving an initial esterification followed by hydrazinolysis, consistently yielding the target compound in high purity.

Core Synthesis Pathway

The conversion of 4-(trifluoromethyl)benzoic acid to this compound is efficiently achieved through two sequential reactions:

  • Fischer Esterification: 4-(Trifluoromethyl)benzoic acid is first converted to its methyl ester, methyl 4-(trifluoromethyl)benzoate, by reaction with methanol in the presence of a catalytic amount of sulfuric acid.

  • Hydrazinolysis: The resulting methyl ester is then treated with hydrazine hydrate to yield the final product, this compound.

This well-established route is known for its high efficiency, with reports indicating an almost quantitative overall yield.[1]

Experimental Protocols

The following protocols are compiled based on established methodologies for Fischer esterification and hydrazinolysis reactions.

Step 1: Synthesis of Methyl 4-(Trifluoromethyl)benzoate (Esterification)

Materials:

  • 4-(Trifluoromethyl)benzoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Chloride (NaCl), saturated solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether (for extraction)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)benzoic acid.

  • Add an excess of methanol to the flask.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(trifluoromethyl)benzoate. The product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound (Hydrazinolysis)

Materials:

  • Methyl 4-(trifluoromethyl)benzoate

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (reagent grade)

Procedure:

  • Dissolve the crude methyl 4-(trifluoromethyl)benzoate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.

  • Dry the purified this compound in a vacuum oven.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: EsterificationStep 2: HydrazinolysisOverall
Product Methyl 4-(trifluoromethyl)benzoateThis compoundThis compound
Typical Yield ~95%~98%>90% (often near quantitative)[1]
Reaction Time 1-3 hours2-4 hours3-7 hours
Reaction Temp. RefluxReflux-
Purification Extraction and washingPrecipitation and filtration-

Synthesis Workflow

The logical flow of the synthesis process is illustrated in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start 4-(Trifluoromethyl)benzoic Acid process1 Reflux start->process1 React with reagent1 Methanol (CH3OH) Sulfuric Acid (cat.) reagent1->process1 intermediate Methyl 4-(Trifluoromethyl)benzoate process1->intermediate Forms process2 Reflux intermediate->process2 React with reagent2 Hydrazine Hydrate (N2H4·H2O) Ethanol reagent2->process2 product This compound process2->product Forms

Caption: Synthesis workflow for this compound.

Signaling Pathway Analogy in Drug Development

While not a biological signaling pathway, the synthesis of a key intermediate like this compound can be viewed as the initial "signal" in a drug discovery cascade. The successful and efficient synthesis of this building block "activates" the subsequent steps of medicinal chemistry, leading to the generation of a library of derivative compounds for biological screening.

Drug_Development_Analogy A Synthesis of This compound B Medicinal Chemistry (Derivative Synthesis) A->B Enables C Biological Screening (HTS, In vitro assays) B->C Generates Candidates for D Lead Optimization C->D Identifies Hits for E Preclinical Development D->E Produces Lead Candidate

Caption: Role of synthesis in the drug development cascade.

References

Physicochemical properties of 4-(Trifluoromethyl)benzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Trifluoromethyl)benzhydrazide

Introduction

This compound is an organic compound belonging to the aroyl hydrazide class.[1] It is characterized by a benzhydrazide structure with a trifluoromethyl group substituted at the para (4-) position of the benzene ring. This trifluoromethyl substituent significantly influences the molecule's physicochemical properties and biological activity, making it a compound of interest in medicinal chemistry and drug development.[2] The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability compared to unsubstituted benzhydrazide, which is advantageous for drug design.[2]

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological activities of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound is a solid at room temperature, typically appearing as a white to faint brown crystalline powder.[2][3] It is stable under normal storage conditions, though it is recommended to be stored in a cool, dark place under an inert atmosphere as it is considered air-sensitive.[4]

PropertyValueSource(s)
Molecular Formula C₈H₇F₃N₂O[1][5][6]
Molecular Weight 204.15 g/mol [1][6]
Melting Point 115-123 °C[1][2][4]
Density (Predicted) 1.356 ± 0.06 g/cm³[4][7]
pKa (Predicted) 11.90 ± 0.10[4]
Physical State Solid, powder or crystals[2][3]
Solubility Soluble in Methanol; Slightly soluble in Chloroform[2][4]
logP (Predicted) 1.2171[8]
Topological Polar Surface Area (TPSA) 98.26 Ų[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a well-documented, two-step process starting from 4-(Trifluoromethyl)benzoic acid.[2][9] The overall yield from this procedure is reported to be nearly quantitative.[9]

Step 1: Esterification 4-(Trifluoromethyl)benzoic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid. The mixture is heated to form the corresponding methyl ester, methyl 4-(trifluoromethyl)benzoate.[9]

Step 2: Hydrazinolysis The methyl ester product from the first step is then reacted with hydrazine hydrate in boiling ethanol. This reaction, known as hydrazinolysis, converts the ester into this compound.[9]

Below is a diagram illustrating the synthesis workflow.

Synthesis_Workflow cluster_reagents A 4-(Trifluoromethyl)benzoic Acid B Methyl 4-(trifluoromethyl)benzoate A->B Esterification C This compound B->C Hydrazinolysis reagent1 + Methanol + H₂SO₄ (cat.) reagent2 + Hydrazine Hydrate (in boiling Ethanol)

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands that confirm the presence of key functional groups. A strong absorption around 1661 cm⁻¹ corresponds to the C=O stretching of the hydrazide, while N-H stretching vibrations are observed in the 3200-3400 cm⁻¹ region.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the arrangement of atoms.

  • Mass Spectrometry (MS): Under electron ionization, the molecular ion peak appears at an m/z of 204.[2] A common fragmentation pattern involves the loss of the hydrazide moiety (NHNH₂), resulting in a base peak at m/z 173, which corresponds to the 4-(trifluoromethyl)benzoyl cation.[2]

  • Elemental Analysis: This technique is used to determine the elemental composition (C, H, N) of the compound, which should match the calculated values for its molecular formula.[2]

Biological Activity and Mechanism of Action

Research has shown that this compound and its derivatives possess a range of biological activities, including enzyme inhibition and antimicrobial properties.[2]

Enzyme Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

A significant area of investigation for this compound is its role as a precursor for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9][10] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE and BuChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is clinically relevant for treating conditions like Alzheimer's disease.[9]

Hydrazones derived from this compound have demonstrated dual inhibition of both AChE and BuChE.[9][10] Molecular docking studies suggest that these compounds can form hydrogen bonds within the active sites of the enzymes, leading to their inhibitory effects.[2]

The diagram below illustrates the inhibitory effect on cholinergic signaling.

Enzyme_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE / BuChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Products Choline + Acetate AChE->Products Response Signal Transduction Receptor->Response Inhibitor 4-(CF₃)benzhydrazide Derivatives Inhibitor->AChE Inhibition

Caption: Inhibition of AChE/BuChE by 4-(CF₃)benzhydrazide derivatives.

Antimicrobial and Antifungal Activity

Studies have demonstrated that this compound and its derivatives exhibit activity against various pathogens.[2] Hydrazones derived from this core structure have shown inhibitory effects against Mycobacterium tuberculosis, nontuberculous mycobacteria, and various bacterial and fungal strains.[11] For instance, specific derivatives have been found to be potent against methicillin-resistant Staphylococcus aureus (MRSA) and fungal strains like Candida glabrata and Trichophyton mentagrophytes.[11]

Other Potential Activities

Some research also suggests potential antioxidant and broader enzyme-inhibiting properties, though these areas require further investigation to confirm the mechanisms and significance.[2]

References

4-(Trifluoromethyl)benzhydrazide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Trifluoromethyl)benzhydrazide

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its fundamental properties, synthesis, and its role as a precursor to potent enzyme inhibitors and antimicrobial agents.

Core Chemical Properties

This compound is an aroyl hydrazine distinguished by a trifluoromethyl group on the benzene ring.[1] This substituent significantly influences the chemical and biological properties of its derivatives.

PropertyValueReference(s)
CAS Number 339-59-3[1][2]
Molecular Weight 204.15 g/mol [1][2]
Molecular Formula C₈H₇F₃N₂O[2]
Synonyms α,α,α-Trifluoro-p-toluic acid hydrazide, 4-(Trifluoromethyl)benzohydrazide, 4-(Hydrazinocarbonyl)benzotrifluoride[1]
Appearance Off-white to white powder
Melting Point 115-119 °C
Purity Typically ≥97%[1]

Synthesis of this compound

The synthesis of this compound is a well-established two-step process starting from 4-(trifluoromethyl)benzoic acid.[1] The overall yield from this process is reported to be nearly quantitative.[1]

G cluster_synthesis Synthesis Workflow start 4-(Trifluoromethyl)benzoic Acid step1 Esterification (+ Methanol, cat. H₂SO₄) start->step1 intermediate Methyl 4-(Trifluoromethyl)benzoate step1->intermediate step2 Hydrazinolysis (+ Hydrazine Hydrate, Ethanol) intermediate->step2 product This compound step2->product G cluster_workflow Biological Activity Workflow start This compound step1 Condensation Reaction (+ Aldehyde/Ketone, Methanol) start->step1 intermediate Hydrazone Derivatives step1->intermediate step2 Biological Screening intermediate->step2 assay1 Cholinesterase Inhibition Assay (Ellman's Method) step2->assay1 assay2 Antimicrobial Assay (MIC Determination) step2->assay2

References

Solubility and Stability of 4-(Trifluoromethyl)benzhydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(Trifluoromethyl)benzhydrazide, a key building block in medicinal chemistry and drug development. The document outlines its known physicochemical properties, detailed experimental protocols for determining its solubility and stability, and visual workflows to guide researchers in these evaluations.

Core Concepts: Solubility and Stability

In drug development, understanding the solubility and stability of a compound is paramount. Solubility , the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly impacts its bioavailability and formulation possibilities. Stability , the capacity of a compound to resist chemical change or degradation over time under various conditions, is crucial for ensuring its safety, efficacy, and shelf-life.

This compound possesses a molecular structure with both hydrophobic (trifluoromethyl group) and hydrophilic (hydrazide group) moieties, influencing its behavior in different solvent systems. The electron-withdrawing nature of the trifluoromethyl group can also impact the molecule's overall stability.[1]

Physicochemical and Solubility Profile

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₇F₃N₂O[2]
Molecular Weight204.15 g/mol
Melting Point115-119 °C[3][4]
AppearanceOff-white to white powder/crystalline solid[2]
pKa (Predicted)11.90 ± 0.10[3][4]

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
MethanolSoluble / Slightly Soluble[1][3][4]
ChloroformSlightly Soluble[3][4]
Organic SolventsGenerally Soluble[1]

The dual hydrophobic and hydrophilic nature of the molecule suggests that polar protic solvents are generally more effective for dissolution.[1] The trifluoromethyl group enhances lipophilicity, while the hydrazide functional group allows for hydrogen bonding.[1]

Stability Profile

This compound is generally considered stable under normal handling and storage conditions.[5] However, for pharmaceutical development, a thorough understanding of its degradation profile under various stress conditions is essential.

Storage Recommendations:

  • Store in a cool, dark place.

  • Keep in a tightly closed container in a dry and well-ventilated area.[5]

  • An inert atmosphere is recommended for storage.[3][4]

Incompatible Materials:

  • Strong oxidizing agents

  • Bases[5]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including:

  • Carbon oxides

  • Nitrogen oxides (NOx)

  • Hydrogen fluoride[5]

Experimental Protocols

For researchers seeking to generate quantitative solubility and stability data, the following established protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for drug development.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol/water mixtures).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent vials B Agitate at constant temperature (24-48 hours) A->B C Settle and collect supernatant B->C D Filter through 0.22 µm filter C->D E Quantify concentration by HPLC-UV D->E F Determine Thermodynamic Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability-Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A stability-indicating analytical method, typically HPLC, must be developed to separate and quantify the parent compound from its degradants.

Methodology:

  • HPLC Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from potential impurities and degradation products. The mobile phase, column, flow rate, and detection wavelength should be optimized.

  • Forced Degradation: Subject solutions of this compound to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

  • Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and characterize any significant degradation products using techniques like mass spectrometry (LC-MS).

    • Assess the peak purity of the parent compound to ensure the method is truly stability-indicating.

G Forced Degradation Study Workflow cluster_method_dev Method Development cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Develop Stability-Indicating HPLC Method B Prepare solutions of This compound A->B C Acidic Hydrolysis B->C D Basic Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photostability B->G H Analyze stressed samples by HPLC C->H D->H E->H F->H G->H I Determine % Degradation H->I J Identify Degradation Products (LC-MS) H->J K Assess Peak Purity H->K

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited in the public domain, the provided experimental protocols offer a clear pathway for researchers to generate this critical information. A thorough characterization of these properties is indispensable for the successful advancement of any drug candidate containing this important chemical scaffold.

References

Spectroscopic Characterization of 4-(Trifluoromethyl)benzhydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-(Trifluoromethyl)benzhydrazide, a key intermediate in the synthesis of various biologically active compounds. The document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines comprehensive experimental protocols for acquiring this data, and presents a logical framework for spectral interpretation.

Introduction

This compound is an aromatic hydrazide containing a trifluoromethyl group, a moiety known to enhance the metabolic stability and bio-availability of drug candidates. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in research and development settings. This guide focuses on two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the expected quantitative NMR and IR data for this compound. This data is compiled from spectral databases and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra are typically recorded in a deuterated solvent, such as DMSO-d₆.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0 - 9.5Singlet (broad)1H-NH- (Amide proton)
~8.0 - 7.8Doublet2HAromatic protons (ortho to C=O)
~7.8 - 7.6Doublet2HAromatic protons (ortho to -CF₃)
~4.5 - 4.0Singlet (broad)2H-NH₂ (Hydrazine protons)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~165C=O (Amide carbonyl)
~135Aromatic C (quaternary, attached to C=O)
~130 (quartet)Aromatic C (quaternary, attached to -CF₃)
~128Aromatic CH (ortho to C=O)
~126 (quartet)Aromatic CH (ortho to -CF₃)
~124 (quartet)-CF₃ (Trifluoromethyl carbon)
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Medium-StrongN-H stretching (asymmetric and symmetric of -NH₂)
3200 - 3100MediumN-H stretching (-NH-)
3100 - 3000Weak-MediumAromatic C-H stretching
1680 - 1640StrongC=O stretching (Amide I band)
1620 - 1580MediumN-H bending (Amide II band) / C=C aromatic ring stretching
1350 - 1300StrongC-F stretching (asymmetric)
1180 - 1100StrongC-F stretching (symmetric)
850 - 800StrongC-H out-of-plane bending (para-disubstituted benzene)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Switch the nucleus to ¹³C.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in this compound.

Materials and Equipment:

  • This compound sample (solid)

  • Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • After the measurement, release the pressure arm and carefully remove the sample from the crystal.

    • Clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe to prevent cross-contamination.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for spectroscopic characterization and the logical relationship between the spectroscopic data and the chemical structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Data Analysis & Interpretation Sample This compound Dissolve Dissolve in DMSO-d6 Sample->Dissolve For NMR Place_ATR Place on ATR Crystal Sample->Place_ATR For IR Acquire_H1 Acquire 1H Spectrum Dissolve->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Dissolve->Acquire_C13 Process_NMR Process NMR Data Acquire_H1->Process_NMR Acquire_C13->Process_NMR Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Integration, Multiplicity) Process_NMR->Interpret_NMR Acquire_IR Acquire IR Spectrum Place_ATR->Acquire_IR Process_IR Process IR Data Acquire_IR->Process_IR Interpret_IR Interpret IR Spectrum (Functional Groups) Process_IR->Interpret_IR Structure_Confirm Structure Confirmation Interpret_NMR->Structure_Confirm Interpret_IR->Structure_Confirm

Caption: Experimental workflow for the spectroscopic characterization of this compound.

logical_relationship cluster_structure Chemical Structure cluster_nmr_data NMR Data cluster_ir_data IR Data cluster_interpretation Interpretation Structure This compound (C8H7F3N2O) H1_NMR 1H NMR - Aromatic Protons - Amide/Amine Protons Structure->H1_NMR gives rise to C13_NMR 13C NMR - Carbonyl Carbon - Aromatic Carbons - CF3 Carbon Structure->C13_NMR gives rise to IR IR Spectrum - N-H Stretch - C=O Stretch - C-F Stretch - Aromatic C-H/C=C Structure->IR gives rise to Connectivity Proton/Carbon Environment & Connectivity H1_NMR->Connectivity C13_NMR->Connectivity Functional_Groups Identification of Functional Groups IR->Functional_Groups Connectivity->Structure confirms Functional_Groups->Structure confirms

Caption: Logical relationship between the chemical structure and its spectroscopic data.

References

Mechanism of action of 4-(Trifluoromethyl)benzhydrazide as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 4-(Trifluoromethyl)benzhydrazide and its Derivatives as Enzyme Inhibitors

Introduction

This compound is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group and a hydrazide functional group. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it and its derivatives attractive scaffolds in drug design and medicinal chemistry. While the precise mechanism of action for the parent compound, this compound, is an active area of research, numerous studies have elucidated the enzyme inhibitory activities of its derivatives, particularly its hydrazone forms. This guide provides a comprehensive overview of the known mechanisms of action, quantitative inhibitory data, and the experimental protocols used to determine these properties.

Primary Enzymatic Targets and Mechanism of Action

Research has primarily focused on the derivatives of this compound, which have demonstrated significant inhibitory effects against several enzymes. The most extensively studied targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the regulation of cholinergic neurotransmission.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Hydrazone derivatives of this compound have been identified as dual inhibitors of both AChE and BuChE.[1][2] These enzymes are key targets in the management of neurodegenerative diseases such as Alzheimer's disease.[3]

The mechanism of inhibition for the most potent AChE inhibitor in one study, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, was determined to be of a mixed type .[1][2] Mixed inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (altering the Michaelis constant, KM) and its maximum catalytic rate (altering the maximum velocity, Vmax).[1]

Molecular docking studies suggest that these compounds can form hydrogen bonds with residues within the active sites of AChE and BuChE, which helps to stabilize the enzyme-inhibitor complex and contributes to the inhibitory effect.[3]

Other Enzymatic Targets

Derivatives of this compound have also shown inhibitory activity against a range of other enzymes, including:

  • Bacterial DNA-gyrase[1]

  • β-ketoacyl-acyl carrier protein synthase III (FabH)[1]

  • Urease[1]

  • Cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase[1]

For related benzohydrazide-hydrazones, a competitive mode of inhibition was identified against laccase from Trametes versicolor.[1] Competitive inhibition occurs when the inhibitor binds only to the active site of the free enzyme, directly competing with the substrate.

Quantitative Inhibition Data

The inhibitory potency of various hydrazone derivatives of this compound has been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) values.

Target EnzymeInhibitor ClassIC50 Range (µM)Reference
Acetylcholinesterase (AChE)Hydrazones of this compound46.8 – 137.7[1][2]
Butyrylcholinesterase (BuChE)Hydrazones of this compound19.1 – 881.1[1][2]

Experimental Protocols

The determination of enzyme inhibition mechanisms and kinetics involves a series of well-established biochemical assays.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE and BuChE activity.

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Test inhibitor (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and inhibitor in the phosphate buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution to each well.

  • Add various concentrations of the inhibitor to the test wells and an equivalent volume of solvent to the control wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.

Protocol for Determining Inhibition Type (Kinetic Analysis)

Principle: To distinguish between different types of reversible inhibition (competitive, non-competitive, uncompetitive, mixed), enzyme kinetics are studied at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

Procedure:

  • Perform the enzyme activity assay (as described in 3.1) using a range of substrate concentrations. This establishes the baseline kinetics (KM and Vmax) in the absence of the inhibitor.

  • Repeat the assay with the same range of substrate concentrations, but in the presence of a fixed concentration of the inhibitor. Repeat this step for several different fixed inhibitor concentrations.

  • For each inhibitor concentration, plot the data on a Lineweaver-Burk plot.

  • Analyze the changes in the plot's intercepts and slope:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, KM increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, KM is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and KM decrease).

    • Mixed Inhibition: Lines intersect in the second or third quadrant, but not on an axis (both Vmax and KM are changed).[1]

Visualizations

Signaling Pathway and Inhibition

The diagram below illustrates the role of AChE in synaptic transmission and how its inhibition leads to an accumulation of acetylcholine.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Inhibitor 4-TFM-BH Derivative Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal G start Start: Synthesize Inhibitor Compound assay Perform Enzyme Assay (Ellman's Method) with varying [Inhibitor] start->assay docking Computational Molecular Docking start->docking ic50 Calculate IC50 Value assay->ic50 kinetics Perform Kinetic Studies with varying [Substrate] and [Inhibitor] ic50->kinetics plot Generate Lineweaver-Burk Plot kinetics->plot mechanism Determine Inhibition Type (e.g., Mixed, Competitive) plot->mechanism end End: Characterize Inhibitor Mechanism mechanism->end docking->end G E E Free Enzyme ES ES Enzyme-Substrate Complex E->ES + S EI EI Enzyme-Inhibitor Complex E->EI + I S {S | Substrate} ES->E - S P {P | Product} ES->P k_cat ESI ESI Ternary Complex ES->ESI + I I {I | Inhibitor} EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

References

The Multifaceted Biological Potential of 4-(Trifluoromethyl)benzhydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(trifluoromethyl)benzhydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the molecules to their biological targets.[1][2] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of these promising compounds.

Synthesis of this compound Derivatives

The core structure, this compound, is typically synthesized from 4-(trifluoromethyl)benzoic acid in a two-step process. The acid is first esterified, commonly with methanol, and the resulting ester is then subjected to hydrazinolysis using hydrazine hydrate.

A prevalent class of derivatives are the hydrazones, which are readily synthesized by the condensation of this compound with various aldehydes or ketones. This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with an acid catalyst, and proceeds with good yields. The diversity of commercially available aldehydes and ketones allows for the creation of large libraries of this compound hydrazones for biological screening.

Key Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, including enzyme inhibition, and antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

Enzyme Inhibition

A significant area of investigation for these compounds is their ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Inhibition of these enzymes is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. Numerous studies have reported the IC50 values for various this compound hydrazones against these enzymes, with some derivatives showing potent and selective inhibition.

Table 1: Cholinesterase Inhibitory Activity of this compound Hydrazone Derivatives

DerivativeTarget EnzymeIC50 (µM)Reference
N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazideAChE46.8[3]
N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazideBuChE175.0[3]
N'-(4-nitrobenzylidene)-4-(trifluoromethyl)benzohydrazideAChE60.0[3]
N'-(4-nitrobenzylidene)-4-(trifluoromethyl)benzohydrazideBuChE190.6[3]
N'-(4-(trifluoromethyl)benzylidene)-4-(trifluoromethyl)benzohydrazideAChE49.9[3]
N'-(4-(trifluoromethyl)benzylidene)-4-(trifluoromethyl)benzohydrazideBuChE63.6[3]
N'-(2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideAChE50.0[3]
N'-(2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideBuChE19.1[3]
Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

Table 2: Antimicrobial Activity of this compound Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazideStaphylococcus aureus15.6[4]
N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazideEscherichia coli31.25[4]
N'-(4-nitrobenzylidene)-4-(trifluoromethyl)benzohydrazideStaphylococcus aureus7.81[4]
N'-(4-nitrobenzylidene)-4-(trifluoromethyl)benzohydrazideEscherichia coli15.6[4]
N'-(2-hydroxy-5-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazideCandida albicans3.9[4]
Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs, and derivatives of this compound are being investigated for their cytotoxic effects against various cancer cell lines.[5][6] The half-maximal inhibitory concentration (IC50) is used to assess their potency.

Table 3: Anticancer Activity of Trifluoromethyl-Containing Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine derivativesA375 (Melanoma)10-50[6]
Thiazolo[4,5-d]pyrimidine derivativesMCF-7 (Breast)>50[6]
Benzohydrazide-dihydropyrazole derivativesA549 (Lung)0.46[7]
Benzohydrazide-dihydropyrazole derivativesMCF-7 (Breast)0.29[7]
Isoxazole-based moleculesMCF-7 (Breast)2.639[2][8]
Anti-inflammatory and Antiviral Activities

Preliminary studies suggest that certain hydrazone derivatives possess anti-inflammatory and antiviral properties. For instance, some hydrazones have been shown to inhibit nitric oxide production in cellular assays, indicating anti-inflammatory potential.[9] While specific data for this compound derivatives in these areas are still emerging, the broader class of hydrazones shows promise.

Experimental Protocols

Synthesis of this compound Hydrazones

Materials:

  • This compound

  • Appropriate aldehyde or ketone

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve 1 mmol of this compound in a minimal amount of hot ethanol.

  • Add 1.1 mmol of the respective aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst if required.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (the hydrazone derivative) is collected by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of ATCI (15 mM), DTNB (10 mM), and AChE in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of the AChE solution to initiate the reaction. A blank containing buffer instead of the enzyme and a control containing solvent instead of the test compound should be included.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of ATCI solution to start the colorimetric reaction.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Key Processes

To better understand the context and application of this compound derivatives, the following diagrams illustrate a typical drug discovery workflow and a generalized mechanism of enzyme inhibition.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation cluster_2 Development A Target Identification (e.g., AChE, Microbial enzymes) B Lead Compound Synthesis (this compound) A->B Rational Design C Derivative Synthesis (Hydrazones) B->C Combinatorial Chemistry D In Vitro Screening (Enzyme Assays, MIC, IC50) C->D High-Throughput Screening E Structure-Activity Relationship (SAR) Studies D->E Data Analysis F In Vivo Studies (Animal Models) D->F Promising Candidates G Lead Optimization E->G Iterative Design H Toxicity & Safety Studies F->H Efficacy Confirmation G->H I Clinical Trials H->I Regulatory Approval Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Hydrazone Derivative Enzyme Enzyme (e.g., AChE) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds to active site EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds to active site Substrate Substrate (e.g., Acetylcholine) Substrate->ES_Complex ES_Complex->Enzyme Releases Products Products ES_Complex->Products Catalyzes reaction to form Inhibitor This compound Derivative (Inhibitor) Inhibitor->EI_Complex

References

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 4-(trifluoromethyl)benzhydrazide, a key intermediate in the development of various pharmaceutical compounds. This document outlines the common starting materials, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a crucial building block in medicinal chemistry, notably utilized in the synthesis of enzyme inhibitors and other biologically active molecules. Its derivatives have shown potential as antimicrobial and anticholinesterase agents. The trifluoromethyl group is a significant pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide focuses on the prevalent and efficient methods for its synthesis, starting from commercially available reagents.

Primary Synthetic Pathways

The synthesis of this compound is most commonly achieved through a two-step process originating from 4-(trifluoromethyl)benzoic acid. An alternative, more direct route involves the use of 4-(trifluoromethyl)benzoyl chloride.

This is a widely adopted and reliable method that proceeds via an ester intermediate.[1]

  • Step 1: Esterification: 4-(Trifluoromethyl)benzoic acid is first converted to its methyl ester, methyl 4-(trifluoromethyl)benzoate, through an acid-catalyzed esterification with methanol.[1][2]

  • Step 2: Hydrazinolysis: The resulting methyl ester undergoes hydrazinolysis with hydrazine hydrate to yield the final product, this compound.[1]

This two-step process is known for its high overall yield.[1]

A more direct approach involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrazine. This method can be faster but may require careful control of reaction conditions due to the reactivity of the acid chloride.

Starting Materials and Intermediates

The selection of the starting material is contingent on factors such as availability, cost, and the desired scale of the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-(Trifluoromethyl)benzoic acid C₈H₅F₃O₂190.12White solid, M.P.: 219-220 °C[3]
Methyl 4-(trifluoromethyl)benzoate C₉H₇F₃O₂204.15Liquid, B.P.: 94-95 °C/21 mmHg[4]
4-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O208.56Liquid, B.P.: 188-190 °C[5]
Hydrazine hydrate H₆N₂O50.06Colorless liquid

Experimental Protocols

The following are detailed experimental procedures for the key synthetic transformations.

Objective: To synthesize methyl 4-(trifluoromethyl)benzoate from 4-(trifluoromethyl)benzoic acid.

Materials:

  • 4-(Trifluoromethyl)benzoic acid

  • Methanol (excess)

  • Sulfuric acid (catalytic amount)

Procedure:

  • To a solution of 4-(trifluoromethyl)benzoic acid in an excess of methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-(trifluoromethyl)benzoate.

Objective: To synthesize this compound from its methyl ester.

Materials:

  • Methyl 4-(trifluoromethyl)benzoate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve methyl 4-(trifluoromethyl)benzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the mixture to boiling (reflux).[1]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure hydrazide.

The overall yield for this two-step process is reported to be almost quantitative.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Synthesis_Pathways cluster_two_step Two-Step Synthesis cluster_one_step Single-Step Synthesis 4-(Trifluoromethyl)benzoic_acid 4-(Trifluoromethyl)benzoic acid Methyl_4-(trifluoromethyl)benzoate Methyl 4-(trifluoromethyl)benzoate 4-(Trifluoromethyl)benzoic_acid->Methyl_4-(trifluoromethyl)benzoate Methanol, H₂SO₄ (cat.) 4-(Trifluoromethyl)benzhydrazide_1 This compound Methyl_4-(trifluoromethyl)benzoate->4-(Trifluoromethyl)benzhydrazide_1 Hydrazine hydrate, Ethanol 4-(Trifluoromethyl)benzoyl_chloride 4-(Trifluoromethyl)benzoyl chloride 4-(Trifluoromethyl)benzhydrazide_2 This compound 4-(Trifluoromethyl)benzoyl_chloride->4-(Trifluoromethyl)benzhydrazide_2 Hydrazine

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound is a well-established process with reliable and high-yielding protocols. The two-step synthesis from 4-(trifluoromethyl)benzoic acid is the most commonly cited method, offering an "almost quantitative" overall yield.[1] For researchers requiring a more rapid synthesis, the use of 4-(trifluoromethyl)benzoyl chloride presents a viable alternative. This guide provides the necessary technical details to enable scientists and drug development professionals to efficiently produce this valuable synthetic intermediate.

References

Understanding the role of the trifluoromethyl group in benzhydrazide compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of the Trifluoromethyl Group in Benzhydrazide Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzhydrazide scaffold is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful strategy for enhancing therapeutic potential. This technical guide elucidates the multifaceted role of the CF₃ group in modifying the physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities of benzhydrazide compounds. Through a detailed examination of synthesis protocols, structure-activity relationships (SAR), and quantitative biological data, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Trifluoromethyl Group as a Bioisostere

Benzhydrazide and its derivatives, characterized by the -CO-NH-N= moiety, are recognized for their diverse biological functions, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities[1][2]. In modern drug design, the modification of lead compounds to optimize their efficacy and safety is paramount. The trifluoromethyl (CF₃) group is a frequently employed bioisostere for methyl, ethyl, and even chloro groups[1].

The unique properties of the CF₃ group make it an invaluable tool in medicinal chemistry[3]:

  • High Electronegativity: The strong electron-withdrawing nature of the three fluorine atoms alters the electronic distribution of the parent molecule, influencing its binding affinity to biological targets[4].

  • Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a compound (Hansch π value of +0.88), which can significantly improve its ability to cross cellular membranes and increase absorption[1][3].

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism. This property can increase the biological half-life of a drug, leading to improved pharmacokinetic profiles[1][3].

This guide explores how these fundamental characteristics of the CF₃ group translate into tangible benefits and specific roles in the context of benzhydrazide-based compounds.

Synthesis of Trifluoromethylated Benzhydrazide Derivatives

The synthesis of trifluoromethylated benzhydrazides is typically a straightforward and high-yielding process. The most common route involves a two-step procedure starting from the corresponding trifluoromethyl-substituted benzoic acid. This is often followed by a condensation reaction to form bioactive hydrazones.

Experimental Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Formation cluster_3 Analysis & Screening start 4-(Trifluoromethyl)benzoic Acid + Methanol ester Methyl 4-(Trifluoromethyl)benzoate start->ester H₂SO₄ (cat.) Reflux hydrazide 4-(Trifluoromethyl)benzhydrazide ester->hydrazide Hydrazine Hydrate Ethanol, Reflux product Final Hydrazone Derivative hydrazide->product reagents Aldehyde or Ketone (R-CHO / R-CO-R') reagents->product Methanol, Reflux Acid (cat.) purify Purification (Recrystallization) product->purify analysis Structural Analysis (NMR, IR, MS) purify->analysis screen Biological Screening (e.g., Enzyme Assays) analysis->screen

Caption: General experimental workflow for the synthesis and evaluation of trifluoromethylated benzhydrazide derivatives.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of this compound (1)

This protocol is adapted from established two-step synthetic methods[1][5].

  • Esterification: In a round-bottomed flask, 4-(trifluoromethyl)benzoic acid (1.0 eq) is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid (H₂SO₄) is added carefully. The mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 4-(trifluoromethyl)benzoate as a crude product, which can be used directly in the next step.

  • Hydrazinolysis: The crude methyl 4-(trifluoromethyl)benzoate (1.0 eq) is dissolved in ethanol. Hydrazine hydrate (1.2-1.5 eq) is added to the solution[6][7]. The mixture is heated to reflux for 3-5 hours[1][7]. Upon cooling, a solid precipitate of this compound typically forms. The product is collected by filtration, washed with cold ethanol or petroleum ether, and dried to afford the pure hydrazide with a near-quantitative yield[1][6].

Protocol 2.2: Synthesis of N'-Benzylidene-4-(trifluoromethyl)benzhydrazide Hydrazones (General Procedure)

This protocol describes the condensation reaction to form the final hydrazone derivatives[1][6].

  • Reaction Setup: this compound (1.0 mmol) is dissolved in boiling methanol.

  • Aldehyde/Ketone Addition: The desired aldehyde or ketone (1.1 mmol) is added to the solution. For less reactive ketones, a few drops of a concentrated acid catalyst (e.g., sulfuric or glacial acetic acid) are added to facilitate the reaction[1][7].

  • Reaction and Isolation: The mixture is refluxed for 2-6 hours, with reaction completion monitored by TLC[1][7]. As the reaction proceeds, the hydrazone product often precipitates from the solution upon cooling.

  • Purification: The solid product is collected by filtration, washed with a suitable solvent, and purified by recrystallization, typically from ethanol, to yield the final, pure hydrazone derivative[6][8].

Biological Activities and the Role of the CF₃ Group

The incorporation of the CF₃ group into the benzhydrazide scaffold has led to the discovery of compounds with potent and diverse biological activities.

Enzyme Inhibition: Cholinesterases

A significant area of investigation for trifluoromethylated benzhydrazides is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of neurodegenerative diseases like Alzheimer's[5][9].

  • Dual Inhibition: Many this compound derivatives exhibit dual inhibitory activity against both AChE and BuChE[1][2][9].

  • Potency and Selectivity: The CF₃ group is crucial for this activity. For instance, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, which features CF₃ groups on both aromatic rings, was identified as the most potent AChE inhibitor in one study[1][9]. The position of other substituents dictates selectivity; derivatives with 2-chloro or 2-trifluoromethyl benzylidene moieties were found to be more potent inhibitors of BuChE[1][9].

Mechanism of Action: Cholinesterase Inhibition

G ACh Acetylcholine (ACh) [Neurotransmitter] Synapse Synaptic Cleft Receptor Postsynaptic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) Synapse->AChE Hydrolysis ACh Hydrolysis AChE->Hydrolysis Signal Signal Termination Hydrolysis->Signal Inhibitor CF₃-Benzhydrazide Inhibitor Block Inhibition Inhibitor->Block Block->AChE ACh_Inc Increased ACh Levels Enhanced Signaling Block->ACh_Inc

Caption: Inhibition of acetylcholinesterase (AChE) by a CF₃-benzhydrazide compound, leading to increased acetylcholine levels.

Antimicrobial Activity

This compound-based hydrazones have demonstrated a broad spectrum of antimicrobial activities[1][2][5]. They have been reported as effective against:

  • Gram-positive and Gram-negative bacteria[1][2].

  • Mycobacteria, including Mycobacterium tuberculosis[5][10].

  • Fungi, including yeasts and molds[1][2][5].

The lipophilic nature imparted by the CF₃ group is thought to facilitate the compound's penetration through the complex cell walls of these microorganisms, contributing to their antimicrobial efficacy[1].

Anticancer Activity

The hydrazone scaffold is a known pharmacophore in the development of anticancer agents[11]. The addition of a trifluoromethyl group can enhance this activity. The CF₃ group can improve bioavailability and strengthen interactions with anticancer targets, such as specific kinases or enzymes involved in cell proliferation[12]. Studies on isoxazole-based molecules have shown that adding a CF₃ group can increase anticancer activity by nearly eight-fold compared to the non-fluorinated analogue, a principle that extends to other heterocyclic scaffolds like benzhydrazides[13].

Quantitative Data and Structure-Activity Relationships (SAR)

The analysis of quantitative data is essential for understanding the precise impact of the CF₃ group and for guiding future drug design efforts.

Table 1: Cholinesterase Inhibition by 4-(CF₃)Benzhydrazide Derivatives

Data sourced from Krátký et al., 2021[1][2][9]. IC₅₀ values represent the concentration required for 50% inhibition.

Compound IDSubstituent on HydrazoneAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
2d 2-Chlorobenzylidene137.7 ± 11.119.1 ± 0.6
2g 2-Hydroxybenzylidene48.9 ± 3.463.6 ± 1.5
2l 4-CF₃-benzylidene46.8 ± 2.7 204.0 ± 2.9
2q 2-CF₃-benzylidene104.9 ± 1.829.9 ± 0.9
2o 2-Bromobenzylidene70.8 ± 2.268.3 ± 2.3
2p 3-CF₃-benzylidene64.1 ± 1.569.9 ± 2.1

Structure-Activity Relationship (SAR) Insights

G cluster_SAR Structure-Activity Relationship (SAR) for Cholinesterase Inhibition cluster_details Core Core Scaffold: This compound R_Group Modification at R-Group (from Aldehyde/Ketone) Activity Biological Activity R_Group->Activity Influences R1 R = 4-CF₃-phenyl (Compound 2l) A1 Potent AChE Inhibition (IC₅₀ = 46.8 µM) R1->A1 R2 R = 2-Cl-phenyl (Compound 2d) A2 Potent & Selective BuChE Inhibition (IC₅₀ = 19.1 µM) R2->A2 R3 R = 2-CF₃-phenyl (Compound 2q) A3 Potent & Selective BuChE Inhibition (IC₅₀ = 29.9 µM) R3->A3

Caption: SAR diagram illustrating how substituents on the hydrazone moiety modulate cholinesterase inhibition.

  • CF₃ on Benzhydrazide is Key: The 4-CF₃ group on the core benzhydrazide moiety is a consistent feature among the active compounds, suggesting it is critical for establishing a baseline of inhibitory activity.

  • Second CF₃ Group Boosts AChE Inhibition: The most potent AChE inhibitor (Compound 2l ) contains a trifluoromethyl group on both the benzhydrazide ring and the benzylidene ring. This suggests a synergistic effect or occupation of a key hydrophobic pocket in the AChE active site.

  • Positional Isomers Determine Selectivity: The position of electron-withdrawing groups on the benzylidene ring dictates selectivity between AChE and BuChE. Halogen or CF₃ groups at the ortho position (Compounds 2d , 2q ) confer potent and selective BuChE inhibition, whereas a CF₃ group at the para position (Compound 2l ) favors AChE inhibition.

Conclusion

The trifluoromethyl group plays a definitive and multifaceted role in enhancing the therapeutic profile of benzhydrazide compounds. Its incorporation is not merely an atomic substitution but a strategic decision in drug design that leverages its unique electronic and steric properties.

Key contributions of the CF₃ group include:

  • Enhanced Pharmacokinetics: By increasing metabolic stability and lipophilicity, the CF₃ group improves the drug-like properties of benzhydrazide derivatives, leading to better absorption and longer biological half-lives[1].

  • Potentiation of Biological Activity: The CF₃ group directly contributes to the binding affinity of these compounds to various biological targets, resulting in potent enzyme inhibition (AChE/BuChE) and broad-spectrum antimicrobial effects[1][9][10].

  • Modulation of Selectivity: As demonstrated in structure-activity relationship studies, the strategic placement of the CF₃ group, in concert with other substituents, allows for the fine-tuning of a compound's selectivity for specific biological targets[1][9].

For researchers and drug development professionals, trifluoromethylated benzhydrazides represent a promising class of molecules. The synthetic accessibility, combined with the profound and predictable influence of the CF₃ group, makes this scaffold an attractive starting point for the development of novel therapeutics targeting a range of diseases.

References

Unveiling the Structural Landscape of 4-(Trifluoromethyl)benzhydrazide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction: 4-(Trifluoromethyl)benzhydrazide is a versatile scaffold in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential as antimicrobial and enzyme-inhibiting agents.[1] The presence of the trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and binding interactions, making it a subject of considerable interest in drug design and development. This technical guide provides a comprehensive overview of the synthesis, characterization, and structural analysis of this compound, offering critical insights for researchers in the field. While a definitive single-crystal X-ray structure of the parent compound is not publicly available, this guide presents detailed experimental protocols and a comparative analysis of a closely related structure to illuminate its key structural features.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇F₃N₂O[2][3]
Molecular Weight 204.15 g/mol [2][3]
Appearance White to almost white powder/crystal
Melting Point 115-123 °C
SMILES NNC(=O)c1ccc(cc1)C(F)(F)F[4]
InChI Key GKBDXTNCBPZMFX-UHFFFAOYSA-N[2]

Synthesis and Characterization

The synthesis of this compound is well-documented and typically proceeds via a two-step process starting from 4-(trifluoromethyl)benzoic acid.[5]

Experimental Protocol: Synthesis of this compound[6]
  • Esterification: 4-(Trifluoromethyl)benzoic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid. The mixture is heated to facilitate the formation of the corresponding methyl ester.

  • Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate in boiling ethanol. This step leads to the formation of this compound with a nearly quantitative yield.

Characterization of the synthesized compound is typically performed using standard analytical techniques.

Spectroscopic Data
TechniqueKey Observations
Infrared (IR) Spectroscopy Characteristic peaks corresponding to N-H, C=O, and C-F bond vibrations are observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra confirm the presence of the aromatic and hydrazide protons and carbons, with the characteristic quartet for the CF₃ group in the ¹³C NMR.

Crystal Structure Analysis: A Comparative Approach

As of the latest literature review, a complete single-crystal X-ray diffraction analysis of this compound has not been reported. However, to provide valuable structural insights, we present the crystallographic data of a closely related derivative, N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide . This comparative analysis allows for an informed understanding of the probable molecular conformation and intermolecular interactions of the parent compound.

A study of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide revealed that the presence of the trifluoromethyl group significantly influences the crystal packing through π-π stacking and hydrogen bonding interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction (General Workflow)

The following outlines a general workflow for obtaining single-crystal X-ray diffraction data, which would be applicable to this compound.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth (e.g., slow evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation enzyme_inhibition_pathway Inhibition of Cholinesterases compound This compound Derivative compound->Inhibition_ACh compound->Inhibition_BuCh AChE Acetylcholinesterase (AChE) Hydrolysis_ACh Hydrolysis AChE->Hydrolysis_ACh BuChE Butyrylcholinesterase (BuChE) Hydrolysis_BuCh Hydrolysis BuChE->Hydrolysis_BuCh Acetylcholine Acetylcholine Acetylcholine->Hydrolysis_ACh Butyrylcholine Butyrylcholine Butyrylcholine->Hydrolysis_BuCh

References

Methodological & Application

Application Notes and Protocols for 4-(Trifluoromethyl)benzhydrazide in Acetylcholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic signals.[1] The inhibition of AChE is a key therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] Consequently, the screening and characterization of novel AChE inhibitors are of significant interest in drug discovery and development.[3]

4-(Trifluoromethyl)benzhydrazide and its derivatives have emerged as a promising scaffold for the development of new enzyme inhibitors.[4] Research has demonstrated that hydrazones derived from this compound exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6] This document provides a comprehensive protocol for evaluating the AChE inhibitory potential of this compound and its analogs using the well-established Ellman's method.[7][8]

Principle of the Assay

The most widely used method for screening AChE activity is the spectrophotometric method developed by Ellman.[7][8] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The resulting thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[1][3][9] When an inhibitor like this compound is present, the rate of the reaction decreases, allowing for the determination of its inhibitory potency.[3]

Data Presentation: Inhibitory Activity of this compound Derivatives

Compound IDDerivative Structure (Substituent on Benzylidene Moiety)IC50 (µM) for AChEReference
2l 4-(Trifluoromethyl)benzylidene46.8[5]
2g Salicylidene (2-hydroxybenzylidene)Not specified, but noted as highly efficient[5]
2o 2-BromobenzaldehydeNot specified, but noted as having balanced inhibition[5][6]
2p 3-(Trifluoromethyl)benzaldehydeNot specified, but noted as having balanced inhibition[5][6]
2d 2-ChlorobenzylideneMore potent inhibitor of BuChE[5][6]
2q 2-(Trifluoromethyl)benzylideneMore potent inhibitor of BuChE (IC50 = 19.1 µM for BuChE)[5]

This table presents data for hydrazone derivatives of this compound, as detailed in the cited study. The study focused on a series of derivatives to explore structure-activity relationships.[5]

Experimental Protocols

This section provides a detailed methodology for conducting an acetylcholinesterase inhibition assay using this compound or its derivatives. The protocol is based on the widely adopted Ellman's method and is suitable for a 96-well plate format.[1][3][9]

Required Materials

Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[1]

  • This compound (or its derivatives)

  • Acetylthiocholine iodide (ATCI) or Acetylthiocholine chloride (ATCh)[1][9]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[1]

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)[1]

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Positive control inhibitor (e.g., Donepezil or Physostigmine)[1]

Equipment:

  • Spectrophotometric multiwell plate reader capable of measuring absorbance at 412 nm[3]

  • 96-well flat-bottom microplates (clear)[10]

  • Pipetting devices (single and multichannel)

  • Incubator

Reagent Preparation
  • Assay Buffer: Prepare a 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[1]

  • AChE Enzyme Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL. Aliquot and store at -20°C. Dilute to the final working concentration with assay buffer just before use.[1]

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.[1]

  • ATCI Substrate Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.[1]

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Test Compound Dilutions: Perform a serial dilution of the stock solution to create a range of concentrations to be tested. Use the same solvent for dilutions. The final DMSO concentration in the assay wells should be kept low (<1%) to avoid affecting enzyme activity.[1]

Assay Procedure (96-Well Plate)

This protocol is designed for a final reaction volume of 200 µL per well.

  • Plate Layout: Design the plate to include wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), a positive control (known inhibitor), and the test compound at various concentrations.

  • Enzyme and Inhibitor Addition:

    • Test Wells: Add 20 µL of Assay Buffer, 20 µL of the diluted test compound, and 20 µL of the diluted AChE enzyme solution.[3]

    • 100% Activity Control (No Inhibitor): Add 20 µL of Assay Buffer, 20 µL of the inhibitor solvent (e.g., DMSO), and 20 µL of the diluted AChE enzyme solution.[3]

    • Blank (No Enzyme): Add 40 µL of Assay Buffer and 20 µL of the inhibitor solvent.[3]

  • Pre-incubation: Gently tap the plate to mix the contents. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[3]

  • Initiate the Enzymatic Reaction:

    • Prepare a fresh Working Reagent Mix by combining the ATCI and DTNB solutions with the Assay Buffer.

    • Add 140 µL of the Working Reagent Mix to all wells. The final volume in each well should be 200 µL.[3]

  • Measurement:

    • Immediately measure the absorbance at 412 nm at time 0.

    • Incubate the plate at room temperature for a fixed time (e.g., 10-20 minutes).

    • Measure the final absorbance at 412 nm.

    • Alternatively, for a kinetic assay, measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes).

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Calculate the percentage of AChE inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Determine the IC50 value: The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) plate_layout Design 96-Well Plate Layout (Blank, Control, Test Wells) add_components Add Buffer, Inhibitor/Vehicle, and AChE to Wells plate_layout->add_components pre_incubation Pre-incubate at Room Temperature (15-30 min) add_components->pre_incubation add_reagent_mix Add Working Reagent Mix (ATCI + DTNB) pre_incubation->add_reagent_mix measure_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) add_reagent_mix->measure_absorbance calc_rate Calculate Reaction Rates (ΔAbs/min) measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.

Signaling Pathway of Acetylcholinesterase Inhibition

cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Application Notes and Protocols for Antimicrobial Screening of 4-(Trifluoromethyl)benzhydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Benzhydrazides, a class of organic compounds, have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and antimycobacterial properties.[3][4] Specifically, analogs of 4-(Trifluoromethyl)benzhydrazide are being explored as potential antimicrobial drug candidates.[5][6] The trifluoromethyl group can enhance metabolic stability and membrane permeability, making these analogs attractive for further investigation.[5]

These application notes provide a standardized experimental framework for the initial in vitro screening of this compound analogs to determine their antimicrobial efficacy. The protocols detailed below for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination are fundamental assays in the preliminary stages of antimicrobial drug discovery.[7]

Data Presentation: Antimicrobial Activity of this compound Analogs

Summarizing quantitative data in a clear, tabular format is crucial for comparing the efficacy of different analogs and for establishing structure-activity relationships (SAR). The table below serves as a template for presenting MIC and MBC data. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]

Compound IDTest OrganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Analog-1 Staphylococcus aureus292138162Bactericidal
Escherichia coli25922321284Bactericidal
Analog-2 Staphylococcus aureus292131625616Bacteriostatic
Escherichia coli2592264>256>4Bacteriostatic
Analog-3 Pseudomonas aeruginosa27853128>256>2Bacteriostatic
Klebsiella pneumoniae700603641282Bactericidal
Ciprofloxacin Staphylococcus aureus292130.512Bactericidal
(Control)Escherichia coli259220.250.52Bactericidal

Disclaimer: The data presented above are for illustrative purposes only and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standardized and widely used technique for determining MIC values.[10][11]

Materials:

  • This compound analogs

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline (0.85% w/v) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each analog, typically in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations for testing.[9] The final concentration of DMSO in the wells should be non-inhibitory (typically ≤1%).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[1]

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the serially diluted compound solutions to the corresponding wells.

    • The final volume in each well before inoculation is 100 µL.

    • Set up control wells:

      • Growth Control: 100 µL CAMHB + 100 µL bacterial inoculum (no compound).

      • Sterility Control: 200 µL CAMHB (no bacteria, no compound).

      • Solvent Control: 100 µL CAMHB with the highest concentration of DMSO used + 100 µL bacterial inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum (prepared in step 2) to each well (except the sterility control). The final volume in the test wells will be 200 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1][8]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the analog that completely inhibits visible growth.[9][12]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_compounds Prepare Serial Dilutions of Test Compounds prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) plate_setup Dispense Compounds and Broth into 96-Well Plate prep_inoculum->plate_setup inoculate Inoculate Plate with Bacterial Suspension plate_setup->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8][13] This assay is performed as a subsequent step to the MIC test.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micro-pipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Selection of Wells for Subculturing:

    • Following MIC determination, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).[8]

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these clear wells.

    • Plate the aliquot onto a sterile MHA plate. Spread the inoculum evenly across the surface.

    • Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[8]

  • Interpretation of Results:

    • After incubation, count the number of colony-forming units (CFU) on each plate.

    • The MBC is the lowest concentration of the analog that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13][14]

MBC_Workflow mic_result MIC Plate with No Visible Growth in Wells ≥ MIC subculture Subculture Aliquots from Clear Wells onto Nutrient Agar Plates mic_result->subculture incubate Incubate Agar Plates (35°C, 18-24h) subculture->incubate count_colonies Count Colonies (CFU) on Each Plate incubate->count_colonies determine_mbc Determine Lowest Concentration with ≥99.9% Killing count_colonies->determine_mbc

Workflow for Minimum Bactericidal Concentration (MBC) determination.

Potential Mechanism of Action

While the exact mechanism for all this compound analogs must be determined experimentally, compounds containing a hydrazide moiety, such as the well-known antitubercular drug isoniazid, often act as pro-drugs.[3][15] They can be enzymatically activated by bacterial enzymes (e.g., catalase-peroxidase) to generate reactive radical species.[15] These radicals can then attack various cellular targets, including enzymes involved in cell wall synthesis or DNA, leading to bacterial cell death.

Mechanism_Pathway cluster_targets Cellular Targets compound Benzhydrazide Analog (Pro-drug) activation Metabolic Activation compound->activation enzyme Bacterial Enzyme (e.g., Catalase-Peroxidase) enzyme->activation radical Reactive Radical Species activation->radical target1 Mycolic Acid Synthesis radical->target1 target2 DNA Damage radical->target2 target3 Protein Function radical->target3 death Bacterial Cell Death target1->death target2->death target3->death

Proposed mechanism of action for benzhydrazide analogs.

References

Application Notes and Protocols: Synthesis of Novel Derivatives from 4-(Trifluoromethyl)benzhydrazide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel drug candidates derived from 4-(Trifluoromethyl)benzhydrazide. This scaffold is a versatile starting material for generating derivatives with a range of biological activities, including antimicrobial and enzyme-inhibiting properties. The inclusion of the trifluoromethyl group often enhances metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry.[1][2]

Introduction

This compound is an organic compound that serves as a key building block in the synthesis of various heterocyclic and acyclic compounds with potential therapeutic applications.[1][3] Its derivatives have shown promise as antibacterial, antifungal, and enzyme-inhibiting agents.[1][4][5] Notably, hydrazone derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.[1][6][7][8][9][10] Furthermore, certain Schiff base derivatives have demonstrated significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[4][5]

Data Presentation

Table 1: Antimicrobial Activity of this compound Derivatives
Compound IDDerivative TypeTarget OrganismMIC (µM)Reference
1 N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideStaphylococcus aureus≤0.49 - 3.9[5]
2 N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideCandida glabrata≤0.49 - 3.9[5]
3 N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideTrichophyton mentagrophytes≤0.49 - 3.9[5]
4 4-(trifluoromethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)benzohydrazideMycobacterium tuberculosis4[5]
5 N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazideMycobacterium kansasii16[5]
6 N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amineMycobacterium tuberculosis H37Rv≥ 62.5[4]
7 N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amineMycobacterium avium≥ 62.5[4]
8 N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amineMycobacterium kansasii≥ 62.5[4]
Table 2: Cholinesterase Inhibition by this compound Derivatives
Compound IDDerivative TypeTarget EnzymeIC50 (µM)Reference
9 HydrazonesAcetylcholinesterase (AChE)46.8 - 137.7[6][7][8][9]
10 HydrazonesButyrylcholinesterase (BuChE)19.1 - 881.1[6][7][8][9]
11 N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAcetylcholinesterase (AChE)27.04 - 106.75[4]
12 N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesButyrylcholinesterase (BuChE)58.01 - 277.48[4]
13 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazideAcetylcholinesterase (AChE)Most potent in study[6][7][8]
14 2-chloro/trifluoromethyl benzylidene derivativesButyrylcholinesterase (BuChE)More potent inhibitors[6][7][8]

Experimental Protocols

Synthesis of this compound

The synthesis of the parent compound, this compound, is typically achieved through a two-step process.[1][7]

Step 1: Esterification of 4-(Trifluoromethyl)benzoic acid

  • Dissolve 4-(Trifluoromethyl)benzoic acid in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture to form the corresponding methyl ester.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid, extract the ester with an organic solvent, and purify by distillation or chromatography.

Step 2: Hydrazinolysis of the methyl ester

  • Dissolve the purified methyl ester in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture. The product, this compound, will precipitate out of the solution upon cooling.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the final product with a nearly quantitative yield.[1]

Synthesis of Hydrazone Derivatives

Hydrazone derivatives are synthesized by the condensation reaction of this compound with various aldehydes or ketones.[1]

  • Dissolve this compound in a suitable solvent, such as ethanol.

  • Add an equimolar amount of the desired aldehyde or ketone.

  • Add a catalytic amount of an acid, such as acetic acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture. The hydrazone product will often precipitate.

  • Filter the solid, wash with a suitable solvent, and recrystallize or purify by column chromatography to obtain the pure hydrazone derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[11]

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the IC50 values of the synthesized compounds against AChE and BuChE.[4][6][7][8][9]

  • Prepare solutions of the test compounds in a suitable buffer (e.g., phosphate buffer).

  • In a 96-well plate, add the buffer, a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

  • Add the enzyme solution (AChE or BuChE) to each well and incubate for a short period.

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is proportional to the rate of color change.

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_derivatization Step 3: Derivatization 4-TFM_Acid 4-(Trifluoromethyl)benzoic Acid Ester Methyl 4-(Trifluoromethyl)benzoate 4-TFM_Acid->Ester Reflux Methanol Methanol Methanol->Ester H2SO4 H₂SO₄ (catalyst) H2SO4->Ester Benzhydrazide This compound Ester->Benzhydrazide Reflux Hydrazine Hydrazine Hydrate Hydrazine->Benzhydrazide Ethanol_H Ethanol Ethanol_H->Benzhydrazide Derivative Novel Derivative (e.g., Hydrazone) Benzhydrazide->Derivative Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Derivative Acid_Catalyst Acid (catalyst) Acid_Catalyst->Derivative

Caption: General workflow for the synthesis of novel derivatives from this compound.

Enzyme_Inhibition_Assay cluster_components Assay Components cluster_reaction Reaction & Detection Enzyme Cholinesterase (AChE or BuChE) Reaction Enzymatic Reaction Enzyme->Reaction Substrate Substrate (e.g., Acetylthiocholine) Substrate->Reaction Inhibitor Test Compound (Derivative) Inhibitor->Reaction Inhibition DTNB DTNB (Ellman's Reagent) Detection Colorimetric Detection (412 nm) DTNB->Detection Product Thiocholine Reaction->Product Product->Detection

Caption: Workflow for the cholinesterase inhibition assay using Ellman's method.

Signaling_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Inhibitor This compound Derivative Inhibitor->AChE Inhibition

Caption: Simplified diagram of acetylcholinesterase inhibition at the synaptic cleft.

References

Application Notes and Protocols: Utilizing 4-(Trifluoromethyl)benzhydrazide Derivatives in Cholinesterase Activity Assays by Ellman's Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 4-(Trifluoromethyl)benzhydrazide and its derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibitory activity of these compounds is quantified using the well-established Ellman's spectrophotometric method. Cholinesterase inhibitors are crucial in the management of neurodegenerative diseases such as Alzheimer's disease, and the exploration of novel inhibitory compounds is a significant area of research. Hydrazone derivatives of this compound have shown promise as dual inhibitors of both AChE and BuChE.[1]

Ellman's method is a rapid, sensitive, and widely used colorimetric assay for measuring cholinesterase activity.[2][3][4] The assay is based on the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the respective cholinesterase enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[5][6][7] The rate of color formation is directly proportional to the cholinesterase activity. When an inhibitor is present, the rate of the reaction decreases, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The following table summarizes the inhibitory activity of various hydrazone derivatives of this compound against acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum), as determined by Ellman's method.

Compound IDInhibitor Structure/SubstituentAChE IC50 (µM)BuChE IC50 (µM)Reference
2l 4-(Trifluoromethyl)benzylidene46.819.1[1]
2o 2-Bromobenzaldehyde--[1]
2p 3-(Trifluoromethyl)benzaldehyde--[1]
3c Cyclohexanone--[1]
3d Camphor--[1]
2d 2-Chlorobenzylidene--[1]
2q 2-(Trifluoromethyl)benzylidene--[1]

Note: Specific IC50 values for compounds 2o, 2p, 3c, 3d, 2d, and 2q were not explicitly provided in the abstract of the primary source but were mentioned in the context of their inhibitory profiles. For detailed values, referring to the full publication is recommended.

Experimental Protocols

Synthesis of this compound Derivatives (Hydrazones)

Hydrazone derivatives of this compound can be synthesized as described in the literature.[1] A general protocol involves:

  • Preparation of this compound: This is typically a two-step process starting from 4-(trifluoromethyl)benzoic acid.[1]

  • Synthesis of Hydrazones:

    • Dissolve 1 mmol of this compound in boiling methanol.

    • Add 1.1 mmol of the desired aldehyde or ketone to the solution. For ketones, an acidic catalyst like concentrated sulfuric acid may be required.

    • Reflux the mixture for approximately 2 hours.

    • The resulting hydrazone product can then be purified, for example, by recrystallization.

Ellman's Method for Measuring Cholinesterase Inhibition

This protocol is adapted from the standard Ellman's method and is suitable for screening the inhibitory activity of compounds such as this compound derivatives.[8][9]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or other sources.

  • Butyrylcholinesterase (BuChE) from equine serum or other sources.

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 100 mM, pH 8.0).

  • Test inhibitors (e.g., synthesized this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (ATCI or BTCI) in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of the test inhibitors at various concentrations.

    • Prepare the enzyme solution (AChE or BuChE) in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Blank: Add phosphate buffer, DTNB solution, and the solvent used for the inhibitor.

    • Control (No Inhibitor): Add phosphate buffer, DTNB solution, enzyme solution, and the solvent used for the inhibitor.

    • Test (With Inhibitor): Add phosphate buffer, DTNB solution, enzyme solution, and the test inhibitor at various concentrations.

  • Pre-incubation:

    • Add the components as described above (except the substrate) to the wells of the 96-well plate.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

    • Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

Ellmans_Method_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrate, Inhibitor, Enzyme) Plate_Setup Set up 96-well Plate (Blank, Control, Test) Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic Mode) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rate Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Workflow for Cholinesterase Inhibition Assay using Ellman's Method.

Cholinesterase_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_inhibition Inhibition Substrate Acetylthiocholine Product1 Thiocholine Substrate->Product1 Hydrolysis Enzyme Cholinesterase (AChE or BuChE) Enzyme->Substrate TNB TNB (Yellow) Product1->TNB Reaction Product2 Acetate DTNB DTNB (Colorless) DTNB->Product1 Inhibitor This compound Derivative Inhibitor->Enzyme Binds to Enzyme

Caption: Mechanism of Cholinesterase Assay and Inhibition.

References

Application Notes and Protocols: Cell-Based Assay for Evaluating 4-(Trifluoromethyl)benzhydrazide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethyl)benzhydrazide is a synthetic organic compound containing a trifluoromethyl group, which can significantly influence its chemical and biological properties, including metabolic stability and lipophilicity.[1] Hydrazide-hydrazone derivatives are a class of compounds known for a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][3] Some studies have investigated derivatives of this compound for their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, with some derivatives showing no apparent cytotoxicity to eukaryotic cell lines.[4][5][6] Specifically, one derivative, N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzhydrazide, was found to be non-cytotoxic to HepG2 and BMMΦ mammalian cell lines at concentrations up to 100 µM, though it did affect the growth of MonoMac6 cells.[7]

These application notes provide a detailed protocol for assessing the general cytotoxicity of 4-(Trluoromethyl)benzhydrazide using a standard cell-based assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus the cytotoxic effect of the compound.

Data Presentation

Table 1: Dose-Response Cytotoxicity of this compound on HeLa Cells after 24-hour Exposure
Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2540.089100.0
101.1980.07595.5
251.0530.06184.0
500.8780.05570.0
1000.6270.04250.0
2000.3140.02925.0
4000.1250.01510.0
Table 2: Time-Course Cytotoxicity of 100 µM this compound on HeLa Cells
Incubation Time (hours)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
01.2540.089100.0
120.9410.06875.0
240.6270.04250.0
480.3760.03130.0
720.2510.02220.0

Experimental Protocols

Materials and Reagents
  • HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cell lines

  • This compound (CAS 339-59-3)[9][10]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Cell Culture
  • Culture HeLa and HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Compound Preparation
  • Prepare a 100 mM stock solution of this compound in sterile DMSO.

  • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200, 400 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay Protocol
  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (HeLa, HEK293) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability dose_response Generate Dose-Response Curve calculate_viability->dose_response signaling_pathway cluster_stimulus External Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome compound This compound bax_bak Bax/Bak Activation compound->bax_bak (hypothesized) cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the In Vitro Evaluation of 4-(Trifluoromethyl)benzhydrazide Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a synthesis of methodologies reported in the scientific literature for the evaluation of benzhydrazide derivatives against Mycobacterium tuberculosis. While 4-(Trifluoromethyl)benzhydrazide belongs to this class of compounds, the specific data and mechanisms presented are based on studies of structurally related analogs. Researchers should adapt these protocols as necessary for their specific experimental context.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of new anti-tubercular agents with novel mechanisms of action. Benzhydrazide derivatives have emerged as a promising class of compounds with potential anti-mycobacterial activity. The hydrazone scaffold is a key feature in several anti-tubercular drugs, including isoniazid.

This document provides a guide for the in vitro evaluation of this compound, a compound of interest due to the recognized impact of fluorine substitutions on the pharmacological properties of drug candidates. The protocols outlined below describe standard assays for determining the anti-mycobacterial potency, cytotoxicity, and potential mechanism of action of this and related compounds.

Data Presentation: Anti-tubercular Activity and Cytotoxicity of Benzhydrazide Derivatives

The following table summarizes quantitative data for various benzhydrazide derivatives, providing a comparative landscape for the potential activity of this compound.

CompoundM. tuberculosis StrainMIC (µg/mL)Cytotoxicity (IC50 in µg/mL)Cell LineReference
2-Amino-6-fluoro-N'-(4-(trifluoromethyl) phenyl) benzohydrazideMtb H37Rv0.625-6.25 µM≥ 1360 µMVero[1]
N'-[(E)-(2-nitro-benzylidene)]-2-pyrazinecarbohydrazideATCC 2729450-100Not cytotoxic at MICMacrophages[2]
2-(phenylthio) benzoylarylhydrazone (5-Nitro-2-thienyl)H37Rv2.963.11Vero[3]
(E)‐N'‐(2-hydroxy-benzylidene)pyrazine‐2‐carbohydrazideH37Rv15.625-62.570.2-500 µMVarious[4]
(E)-N'-(4-nitro-benzylidene)isonicotinohydrazideH37Rv0.31-0.62--[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is a widely used method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • This compound (stock solution in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Isoniazid (positive control)

  • DMSO (negative control)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Include wells for the positive control (Isoniazid) and negative control (DMSO).

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well containing the test compound, positive control, or negative control. The final volume in each well should be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 30 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay using Vero Cells

This protocol assesses the toxicity of the compound against a mammalian cell line.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Sterile 96-well microplates

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability versus the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of a test compound against Mycobacterium tuberculosis.

G cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis Compound Test Compound (this compound) MIC MIC Determination (MABA) Compound->MIC Cyto Cytotoxicity Assay (MTT) Compound->Cyto Mtb M. tuberculosis Culture (H37Rv) Mtb->MIC Vero Vero Cell Culture Vero->Cyto Data Calculate MIC & IC50 MIC->Data Cyto->Data SI Determine Selectivity Index (SI = IC50 / MIC) Data->SI

Caption: Workflow for in vitro anti-TB drug screening.

Hypothesized Mechanism of Action

Based on studies of related benzhydrazide derivatives, a potential mechanism of action involves the inhibition of essential biosynthetic pathways in M. tuberculosis. One such proposed target is the tryptophan biosynthesis pathway.

G Compound Benzhydrazide Derivative Enzyme Tryptophan Biosynthesis Enzyme (e.g., TrpE) Compound->Enzyme Inhibition Pathway Tryptophan Synthesis Tryptophan Tryptophan Pathway->Tryptophan Growth Bacterial Growth Inhibition Protein Protein Synthesis Tryptophan->Protein Protein->Growth

Caption: Proposed mechanism: Inhibition of tryptophan synthesis.

References

Application Notes and Protocols: 4-(Trifluoromethyl)benzhydrazide as a Chemical Probe for Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzhydrazide is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry and chemical biology.[1] Its derivatives have been explored for a wide range of biological activities, including as enzyme inhibitors. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, making it an attractive moiety in drug design.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as chemical probes for enzyme studies, with a particular focus on their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Application Notes

This compound serves as a foundational structure for the synthesis of a variety of derivatives, most notably hydrazones, which have demonstrated potent inhibitory effects against several enzymes. These compounds are valuable tools for researchers studying enzyme kinetics, structure-activity relationships, and for the development of novel therapeutic agents.

Key Applications:
  • Cholinesterase Inhibition: Derivatives of this compound have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of the neurotransmitter acetylcholine.[3][4] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.

  • Antimicrobial and Antifungal Agents: This class of compounds has also shown promise as antimicrobial agents by targeting enzymes such as bacterial DNA-gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH).[2] Additionally, some benzohydrazide derivatives have demonstrated potent antifungal activities through the inhibition of enzymes like succinate dehydrogenase (SDH).[5]

  • Other Enzyme Targets: The reactivity of the hydrazide moiety allows for the targeting of a diverse range of enzymes. Studies have reported inhibitory activity against urease and cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase.[2]

Mechanism of Action:

The mechanism of enzyme inhibition by this compound derivatives can vary. For instance, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide has been shown to be a mixed-type inhibitor of AChE.[3] Molecular docking studies of other derivatives suggest non-covalent interactions within the active site of the enzyme.[6] The potential for these compounds to act as covalent inhibitors, a mechanism of action for some enzyme inhibitors, is also an area of active investigation.[7][8]

Quantitative Data

The following table summarizes the inhibitory activity of various this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

CompoundTarget EnzymeIC50 (µM)Reference
Hydrazones of 4-(Trifluoromethyl)benzohydrazideAChE46.8–137.7[3][4]
BuChE19.1–881.1[3][4]
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAChE27.04–106.75[6]
BuChE58.01–277.48[6]
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazideAChEMost potent in its series[3][4]
2-chloro/trifluoromethyl benzylidene derivativesBuChEMore potent than against AChE[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the parent compound, this compound, from 4-(trifluoromethyl)benzoic acid.[2][3]

Materials:

  • 4-(Trifluoromethyl)benzoic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Ethanol

  • Hydrazine hydrate

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • Esterification:

    • Dissolve 4-(trifluoromethyl)benzoic acid in an excess of methanol.

    • Add a catalytic amount of sulfuric acid.

    • Heat the mixture under reflux for a sufficient time to complete the esterification.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the excess methanol under reduced pressure.

    • Purify the resulting methyl 4-(trifluoromethyl)benzoate.

  • Hydrazinolysis:

    • Dissolve the purified methyl 4-(trifluoromethyl)benzoate in ethanol.

    • Add hydrazine hydrate to the solution.

    • Heat the mixture to boiling.

    • The product, this compound, will precipitate upon cooling.

    • Collect the crystals by filtration, wash with cold ethanol, and dry.

Protocol 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This protocol is a widely used spectrophotometric method to determine the inhibitory activity of compounds against AChE and BuChE.[3][4][6]

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (derivatives of this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrate (ATCh or BTCh), DTNB, and test compounds in appropriate buffers.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • Test compound solution at various concentrations (or buffer for control)

      • DTNB solution

      • Enzyme solution

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction and Measurement:

    • Add the substrate solution (ATCh or BTCh) to each well to start the enzymatic reaction.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The absorbance increases over time due to the reaction of thiocholine (product of substrate hydrolysis) with DTNB to form 5-thio-2-nitrobenzoate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

Visualizations

G General Workflow for Enzyme Inhibition Studies cluster_synthesis Probe Synthesis cluster_assay Enzyme Inhibition Assay start Start with 4-(Trifluoromethyl)benzoic Acid ester Esterification start->ester hydrazinolysis Hydrazinolysis ester->hydrazinolysis probe This compound (Chemical Probe) hydrazinolysis->probe prepare Prepare Assay Reagents (Enzyme, Substrate, Probe) probe->prepare incubate Incubate Enzyme with Probe prepare->incubate reaction Initiate Reaction with Substrate incubate->reaction measure Measure Enzyme Activity reaction->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: Experimental workflow for synthesis and enzyme inhibition assay.

G Cholinesterase Inhibition by this compound Derivative cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Result Increased ACh levels Enhanced Neurotransmission Receptor->Result Inhibitor This compound Derivative Inhibitor->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase at the synapse.

G Logical Flow of an Enzyme Inhibition Assay start Start setup Set up reaction wells: - Buffer - DTNB - Enzyme start->setup add_inhibitor Add varying concentrations of the chemical probe setup->add_inhibitor preincubate Pre-incubate to allow probe-enzyme binding add_inhibitor->preincubate add_substrate Add substrate (e.g., ATCh) to start the reaction preincubate->add_substrate monitor Monitor absorbance change at 412 nm over time add_substrate->monitor calculate Calculate reaction rates monitor->calculate determine Determine % Inhibition vs. control calculate->determine plot Plot % Inhibition vs. [Probe] determine->plot ic50 Calculate IC50 value plot->ic50 end End ic50->end

Caption: Step-by-step logic of an enzyme inhibition assay.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-(Trifluoromethyl)benzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays to identify and characterize inhibitors derived from the 4-(Trifluoromethyl)benzhydrazide scaffold. This document focuses on two key therapeutic areas where derivatives of this compound have shown significant activity: inhibition of the Hedgehog signaling pathway and inhibition of cholinesterases.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[1] Small molecule inhibitors of this pathway are therefore of significant interest in oncology drug discovery. Derivatives of this compound have been identified as potent inhibitors of the Hh pathway.[2]

A common HTS method to identify such inhibitors is the Gli-luciferase reporter assay.[1][3] This cell-based assay measures the activity of the Gli family of transcription factors, which are the downstream effectors of the Hh pathway.[1]

Data Presentation: Hedgehog Pathway Inhibitors

The following table summarizes the in vitro potency of various trifluoromethyl-containing compounds as inhibitors of the Hedgehog signaling pathway, as determined by the Gli-luciferase reporter assay.

Compound IDModification on Core ScaffoldTargetAssay TypeIC50 (nM)Reference
13d 4-(2-pyrimidinylamino)benzamide derivativeHedgehog PathwayGli-luciferase reporter1.44[2]
25 Phenyl imidazole analogHedgehog PathwayGli-luciferase reporter10
21 2-methoxybenzamide derivativeHedgehog PathwayGli-luciferase reporter30[4]
18 Aminothiazole derivativeHedgehog PathwayGli-luciferase reporter(nanomolar range)[5]
Vismodegib Positive ControlHedgehog PathwayGli-luciferase reporter20[4]
Experimental Protocol: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This protocol is adapted for a 96-well plate format, suitable for HTS.

Materials:

  • Gli-Luciferase Reporter NIH-3T3 cell line (stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).[6][7]

  • Cell culture medium (e.g., DMEM with 10% calf serum, 1% Penicillin/Streptomycin).[8]

  • Assay Medium (low serum medium, e.g., DMEM with 0.5% calf serum).[6]

  • Hedgehog pathway agonist (e.g., Sonic Hedgehog (Shh) conditioned medium or Purmorphamine).[6]

  • Test compounds (derivatives of this compound) dissolved in DMSO.

  • Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).

  • White, clear-bottom 96-well plates.[7]

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the Gli-Luciferase Reporter NIH-3T3 cells into a white, clear-bottom 96-well plate at a density of 25,000 cells per well in 100 µL of culture medium.[7]

    • Include wells without cells for background luminescence measurement.

    • Incubate for 16-24 hours at 37°C in a 5% CO2 incubator, or until cells are confluent.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in assay medium. The final DMSO concentration should be kept below 0.5%.

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of the diluted test compounds to the appropriate wells.

    • Include wells for vehicle control (DMSO only) and positive control inhibitor (e.g., Vismodegib).

    • Incubate for 1-2 hours at 37°C.

  • Pathway Activation:

    • Add 50 µL of the Hedgehog pathway agonist (e.g., Shh conditioned medium diluted 1:20) to all wells except the unstimulated control wells.[6]

    • Add 50 µL of assay medium to the unstimulated control wells.

    • Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[6][7]

  • Luciferase Activity Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of the dual-luciferase reagent to each well.[7]

    • Gently rock the plate for 15 minutes at room temperature.[7]

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each test compound by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Workflow Diagrams

Hedgehog_Signaling_Pathway cluster_off Pathway OFF cluster_on Pathway ON PTCH PTCH1 SMO_off SMO (inactive) PTCH->SMO_off inhibition SUFU SUFU GLI_off GLI (cleaved to GLI-R) SUFU->GLI_off promotes cleavage Hh Hedgehog Ligand PTCH_bound PTCH1 Hh->PTCH_bound binds SMO_on SMO (active) PTCH_bound->SMO_on inhibition relieved SUFU_on SUFU SMO_on->SUFU_on dissociation GLI_on GLI (active) SUFU_on->GLI_on releases Nucleus Nucleus GLI_on->Nucleus translocation TargetGenes Target Gene Expression Nucleus->TargetGenes

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.

Gli_Luciferase_Assay_Workflow start Start seed_cells Seed Gli-Reporter NIH-3T3 Cells in 96-well plate start->seed_cells incubate1 Incubate 16-24h seed_cells->incubate1 add_compounds Add Test Compounds (4-(CF3)benzhydrazide derivatives) incubate1->add_compounds incubate2 Incubate 1-2h add_compounds->incubate2 add_agonist Add Hedgehog Agonist (e.g., Shh) incubate2->add_agonist incubate3 Incubate 24-30h add_agonist->incubate3 add_reagent Add Dual-Luciferase Reagent incubate3->add_reagent measure Measure Luminescence (Firefly & Renilla) add_reagent->measure analyze Data Analysis (Normalize, Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Workflow for the Gli-luciferase reporter assay.

Inhibition of Cholinesterases

Hydrazone derivatives of this compound have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9][10] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease.[11]

The standard HTS method for measuring cholinesterase activity and inhibition is the spectrophotometric Ellman's method.[9][12][13] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[12][13]

Data Presentation: Cholinesterase Inhibitors

The following table summarizes the in vitro potency of various hydrazone derivatives of this compound as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Compound IDDerivative of this compoundAChE IC50 (µM)BuChE IC50 (µM)Reference
2l 4-(trifluoromethyl)benzylidene hydrazone46.8 ± 2.1175.0 ± 8.3[14]
2g salicylidene hydrazone60.0 ± 0.4190.6 ± 1.1[14]
2q 2-(trifluoromethyl)benzylidene hydrazone50.0 ± 1.619.1 ± 0.5[14]
2d 2-chloro benzylidene derivative62.1 ± 0.02342.3 ± 11.3[14]
3c cyclohexanone hydrazone59.7 ± 5.893.1 ± 4.9[14]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This protocol is adapted for a 96-well plate format.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant.

  • Butyrylcholinesterase (BuChE) from equine serum or human recombinant.

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Acetylthiocholine iodide (ATCI) - substrate for AChE.

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE.

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test compounds (hydrazone derivatives of this compound) dissolved in DMSO.

  • Positive control inhibitor (e.g., Galantamine or Donepezil).

  • Clear 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of substrates (ATCI and BTCI) and DTNB in the phosphate buffer.

    • Prepare working solutions of the enzymes (AChE and BuChE) in the buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in order:

      • 140 µL of phosphate buffer.

      • 20 µL of test compound solution at various concentrations.

      • 20 µL of DTNB solution.

    • Include wells for a blank (buffer only), negative control (enzyme, no inhibitor), and positive control inhibitor.

  • Enzyme Addition and Incubation:

    • Add 20 µL of the enzyme solution (AChE or BuChE) to the appropriate wells.

    • Incubate the plate for 15 minutes at 37°C.[11]

  • Initiation of Reaction and Measurement:

    • Add 20 µL of the substrate solution (ATCI for AChE, BTCI for BuChE) to all wells to start the reaction.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds) for 3-5 minutes using a microplate reader in kinetic mode.[11]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Determine the IC50 value for each test compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable model.

Workflow Diagram

Ellmans_Method_Workflow start Start prepare_plate Prepare 96-well plate: Buffer + Test Compound + DTNB start->prepare_plate add_enzyme Add Cholinesterase Enzyme (AChE or BuChE) prepare_plate->add_enzyme incubate Incubate 15 min at 37°C add_enzyme->incubate add_substrate Add Substrate (ATCI or BTCI) incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic Mode) add_substrate->measure_absorbance analyze_data Data Analysis: Calculate Reaction Rate, % Inhibition, IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Ellman's method for cholinesterase inhibition.

References

Application Notes and Protocols: Enhancing the Biological Activity of 4-(Trifluoromethyl)benzhydrazide through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzhydrazide is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group often enhances pharmacological properties such as metabolic stability and binding affinity. This document provides detailed application notes and protocols for the synthesis and biological evaluation of this compound derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and cholinesterase inhibitory activities. The provided methodologies and data aim to facilitate further research and drug development in these therapeutic areas.

I. Synthesis of this compound Derivatives (Hydrazones)

The most common derivatization of this compound involves the formation of hydrazones through condensation with various aldehydes and ketones. This reaction is generally straightforward and high-yielding.

General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis 4_CF3_Benzoic_Acid 4-(Trifluoromethyl)benzoic Acid Esterification Esterification (Methanol, H₂SO₄) 4_CF3_Benzoic_Acid->Esterification Aldehyde_Ketone Aldehyde or Ketone (R-CHO / R-CO-R') Condensation Condensation (Methanol, Reflux) Aldehyde_Ketone->Condensation Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Esterification->Hydrazinolysis Methyl 4-(Trifluoromethyl)benzoate Hydrazinolysis->Condensation This compound Product 4-(Trifluoromethyl)benzhydrazone Derivative Condensation->Product

Caption: General workflow for the synthesis of 4-(Trifluoromethyl)benzhydrazone derivatives.

Experimental Protocol: Synthesis of Hydrazone Derivatives[1]

Materials:

  • 4-(Trifluoromethyl)benzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Substituted aldehyde or ketone

  • Diethyl ether

Procedure:

  • Esterification:

    • Dissolve 4-(trifluoromethyl)benzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 4-(trifluoromethyl)benzoate.

  • Hydrazinolysis: [1]

    • Dissolve the methyl 4-(trifluoromethyl)benzoate in ethanol.

    • Add an excess of hydrazine hydrate.

    • Heat the mixture under reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product, this compound, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

  • Condensation to form Hydrazones: [1]

    • Dissolve 1 mmol of this compound in 6 mL of methanol.

    • Add 1.1 equivalents of the desired aldehyde or ketone to the solution with vigorous stirring. For less reactive ketones, a catalytic amount of concentrated sulfuric acid can be added.

    • Stir the reaction mixture at room temperature for 5 minutes and then reflux for 2 hours.

    • Cool the resulting suspension and let it stand at 4°C overnight to facilitate crystallization.

    • Filter the crystals, wash with a small volume of cold methanol and then with diethyl ether.

    • Dry the purified hydrazone derivative.

II. Biological Activities and Evaluation Protocols

A. Antimicrobial Activity

Derivatives of this compound have shown significant activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

DerivativeTest OrganismMIC (µM)Reference
4-(Trifluoromethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)benzohydrazideMycobacterium tuberculosis4[2][3]
N'-(4-Chlorobenzylidene)-4-(trifluoromethyl)benzohydrazideMycobacterium kansasii16[2][3]
N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzhydrazideGram-positive bacteria (incl. MRSA)≤0.49-3.9[2][3]
N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideCandida glabrata≤0.49-3.9[2][3]
N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideTrichophyton mentagrophytes≤0.49-3.9[2][3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution Method

Materials:

  • Synthesized hydrazone derivatives

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Standard antimicrobial agents (positive controls)

  • DMSO (for dissolving compounds)

  • McFarland standards

Procedure:

  • Preparation of Compounds: Dissolve the synthesized compounds in DMSO to a stock concentration of 1024 µg/mL. Prepare serial two-fold dilutions in the 96-well microplates using the appropriate broth medium to achieve final concentrations ranging from 2 to 512 µg/mL.

  • Preparation of Inoculum: Prepare a suspension of each microorganism equivalent to the 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum density of 10⁵ CFU/mL in each well.

  • Incubation: Inoculate the microplates with the microbial suspension. Incubate bacterial plates at 37°C for 16-20 hours and fungal plates at 35°C for 48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Anticancer Activity

Several hydrazone derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives

DerivativeCell LineIC₅₀ (µM)Reference
Benzohydrazide derivative H20A549 (Lung)0.46[4]
Benzohydrazide derivative H20MCF-7 (Breast)0.29[4]
Benzohydrazide derivative H20HeLa (Cervical)0.15[4]
Benzohydrazide derivative H20HepG2 (Liver)0.21[4]

Experimental Protocol: MTT Assay for Cytotoxicity [4][5][6][7]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized hydrazone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 3 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

C. Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of Related Hydrazide Derivatives

DerivativeAssayActivityReference
Furan-type hydrazide derivative 17NO Inhibition in RAW 264.7 cells71% inhibition at 15 µM[8]
Furan-type hydrazide derivative 18NO Inhibition in RAW 264.7 cells75% inhibition at 15 µM[8]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition [9][10]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized hydrazone derivatives

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A. Incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

D. Cholinesterase Inhibition

Hydrazones of 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.

Table 4: Cholinesterase Inhibitory Activity of this compound Derivatives

DerivativeEnzymeIC₅₀ (µM)
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazideAChE46.8-137.7
2-Chloro/trifluoromethyl benzylidene derivativesBuChE19.1-881.1

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition [11][12]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Synthesized hydrazone derivatives

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at 25°C.

  • Substrate Addition: Add the DTNB solution followed by the substrate (ATCI or BTCI) to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to monitor the change in absorbance over time.

  • Data Analysis: The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.

III. Signaling Pathways

The biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Anticancer Activity Signaling Pathway

Hydrazone_Derivative 4-(CF3)benzhydrazone Derivative EGFR EGFR Hydrazone_Derivative->EGFR Inhibits Apoptosis Apoptosis Hydrazone_Derivative->Apoptosis Induces PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential anticancer signaling pathway inhibited by 4-(Trifluoromethyl)benzhydrazone derivatives.

Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB iNOS iNOS NF_kB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Hydrazone_Derivative 4-(CF3)benzhydrazone Derivative Hydrazone_Derivative->iNOS Inhibits

Caption: Simplified anti-inflammatory pathway showing inhibition of nitric oxide production.

Conclusion

The derivatization of this compound, particularly through the formation of hydrazones, is a promising strategy for developing novel therapeutic agents. The protocols and data presented here provide a solid foundation for researchers to synthesize, characterize, and evaluate these compounds for a variety of biological activities. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic potential of this versatile chemical scaffold.

References

Troubleshooting & Optimization

Optimizing reaction conditions for synthesizing 4-(Trifluoromethyl)benzhydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Trifluoromethyl)benzhydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported method is a two-step process starting from 4-(Trifluoromethyl)benzoic acid. The first step involves the esterification of the carboxylic acid, typically with methanol in the presence of a catalytic amount of strong acid like sulfuric acid, to form methyl 4-(trifluoromethyl)benzoate. The subsequent step is the hydrazinolysis of the methyl ester with hydrazine hydrate in a suitable solvent, such as boiling ethanol. This two-step procedure is known to provide an almost quantitative overall yield.[1][2]

Q2: I need to synthesize a hydrazone derivative from this compound. What are the general reaction conditions?

A2: To synthesize hydrazone derivatives, this compound is typically reacted with an appropriate aldehyde or ketone (usually in a slight excess of 1.1 equivalents) in a protic solvent like methanol or ethanol. The reaction mixture is often stirred at room temperature initially, then refluxed for a period of 2 to 5 hours to ensure the reaction goes to completion. For less reactive ketones, the addition of an acid catalyst, such as a few drops of concentrated sulfuric acid, may be necessary.[1][2]

Q3: Are there any one-pot methods available to synthesize this compound directly from the carboxylic acid?

A3: While the two-step esterification-hydrazinolysis route is the most commonly documented and reliable, direct synthesis from the carboxylic acid is less common in the literature for this specific compound. Direct condensation of a carboxylic acid and hydrazine can be challenging and may require specific coupling agents to avoid side reactions and achieve high yields. For optimal results and yield, the two-step process is recommended.

Q4: What is the significance of the trifluoromethyl group in these molecules?

A4: The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but has vastly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. In drug development, the inclusion of a -CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] Derivatives of this compound have shown potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Esterification: The initial conversion of 4-(trifluoromethyl)benzoic acid to its methyl ester may be incomplete. 2. Hydrolysis of Ester: Presence of water in the hydrazinolysis step can lead to hydrolysis of the ester back to the carboxylic acid. 3. Insufficient Hydrazine Hydrate: Using a substoichiometric amount of hydrazine hydrate will result in incomplete conversion of the ester. 4. Suboptimal Reaction Temperature: The hydrazinolysis reaction may be too slow at lower temperatures.1. Drive Esterification to Completion: Use an excess of methanol and ensure the reaction is refluxed for an adequate time (typically 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use Anhydrous Solvents: Ensure that the ethanol used for the hydrazinolysis step is dry. 3. Use Excess Hydrazine Hydrate: Employ a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) to ensure complete reaction. 4. Ensure Adequate Heating: The hydrazinolysis step should be performed at the reflux temperature of the solvent (e.g., boiling ethanol).
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic impurities, lowering the melting point and preventing crystallization. 2. Incorrect Recrystallization Solvent: The solvent may be too good at dissolving the product even at low temperatures.1. Purify Crude Product: Wash the crude product with cold water to remove excess hydrazine hydrate. If impurities persist, consider column chromatography. 2. Optimize Recrystallization: Use a solvent system where the product has high solubility when hot and low solubility when cold. Ethanol or ethanol/water mixtures are often effective. Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.
Formation of Side Products 1. Diacyl Hydrazine Formation: In the hydrazinolysis step, the initially formed hydrazide can potentially react with another molecule of the ester, although this is less common under standard conditions. 2. Azine Formation: If synthesizing a hydrazone with an aldehyde, the aldehyde can sometimes react with hydrazine impurities to form an azine.1. Control Stoichiometry: Use a controlled excess of hydrazine hydrate to favor the formation of the desired monohydrazide. 2. Purify Starting Materials: Ensure the this compound is pure before proceeding to the hydrazone synthesis.
Incomplete Hydrazone Formation 1. Low Reactivity of Carbonyl: Sterically hindered or electronically deactivated aldehydes/ketones may react slowly. 2. Insufficient Reaction Time/Temperature: The reaction may not have reached equilibrium.1. Add an Acid Catalyst: For unreactive ketones, add a few drops of a strong acid (e.g., concentrated H₂SO₄ or glacial acetic acid) to catalyze the reaction. 2. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC and continue refluxing until the starting hydrazide spot is consumed.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is divided into two main steps: esterification and hydrazinolysis.

Step 1: Esterification of 4-(Trifluoromethyl)benzoic Acid

  • To a round-bottom flask, add 4-(trifluoromethyl)benzoic acid (1.0 eq).

  • Add an excess of methanol (e.g., 10-20 eq) to act as both the solvent and reactant.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 4-6 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the resulting methyl 4-(trifluoromethyl)benzoate with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude ester.

Step 2: Hydrazinolysis of Methyl 4-(Trifluoromethyl)benzoate

  • Dissolve the crude methyl 4-(trifluoromethyl)benzoate from the previous step in ethanol.

  • Add hydrazine hydrate (1.2-1.5 eq).

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the disappearance of the ester by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate.

  • If precipitation occurs, collect the solid by filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.

  • The product can be further purified by recrystallization from ethanol. The expected yield is typically near-quantitative.[1][2]

Protocol 2: General Synthesis of this compound Derivatives (Hydrazones)
  • Dissolve this compound (1.0 eq) in methanol (approximately 6 mL per mmol of hydrazide).

  • Add the desired aldehyde or ketone (1.1 eq) to the solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Heat the mixture to reflux for 2-5 hours.

  • After reflux, allow the resulting suspension to cool and stand, preferably overnight at 4°C, to maximize crystal formation.

  • Filter the crystals, wash with a small volume of cold methanol and then diethyl ether.

  • Dry the purified hydrazone derivative.

Table 1: Reaction Conditions and Yields for Hydrazone Derivatives
DerivativeAldehyde/KetoneSolventReaction Time (Reflux)Yield (%)
2a BenzaldehydeMethanol2h85-99
2n 3-BromobenzaldehydeMethanol2h96
2o 2-BromobenzaldehydeMethanol2h97
2p 3-(Trifluoromethyl)benzaldehydeMethanol2h90
3c CyclohexanoneMethanol2h68-87
3d CamphorMethanol2h68-87

Note: Reactions with ketones may require the addition of an acidic catalyst. Yields are based on published data.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conversion to hydrazone derivatives.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Formation A 4-(Trifluoromethyl)benzoic Acid C Reflux (4-6h) A->C B Methanol (excess) + H₂SO₄ (cat.) B->C D Methyl 4-(Trifluoromethyl)benzoate C->D F Reflux (3-5h) D->F E Hydrazine Hydrate + Ethanol E->F G This compound F->G I Reflux (2-5h) G->I H Aldehyde or Ketone + Methanol H->I J Hydrazone Derivative I->J

Caption: General workflow for synthesizing this compound derivatives.

Hedgehog Signaling Pathway Inhibition

Certain benzamide derivatives, structurally related to the compounds discussed, are known to inhibit the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Inhibition often targets the Smoothened (Smo) protein.

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off inhibits SUFU_Gli SUFU-Gli Complex SMO_off->SUFU_Gli no signal Gli_R Gli (Repressor) SUFU_Gli->Gli_R processing Target_Genes_off Target Genes (e.g., PTCH1, Gli1) Transcription OFF Gli_R->Target_Genes_off represses Gli_A Gli (Activator) Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on SMO_on SMO (active) PTCH1_on->SMO_on inhibition lifted SMO_on->Gli_A signal cascade Target_Genes_on Target Genes (e.g., PTCH1, Gli1) Transcription ON Gli_A->Target_Genes_on activates Inhibitor Benzamide Derivative (e.g., Vismodegib) Inhibitor->SMO_on INHIBITS

Caption: Inhibition of the Hedgehog signaling pathway by targeting the SMO protein.

References

Troubleshooting low yield in 4-(Trifluoromethyl)benzhydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the synthesis of 4-(Trifluoromethyl)benzhydrazide. The following sections address common issues leading to low yields and offer solutions in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The hydrazinolysis of the methyl ester intermediate may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.[1]

  • Purity of Reactants: The quality of the starting materials is critical. Impurities in the methyl 4-(trifluoromethyl)benzoate or the use of old or degraded hydrazine hydrate can inhibit the reaction or lead to side products.[1]

  • Incorrect Stoichiometry: The molar ratio between the ester and hydrazine hydrate is a crucial parameter. Using too little hydrazine hydrate will result in an incomplete reaction and a significantly reduced yield.[2]

  • Side Reactions: The formation of unwanted byproducts can consume the reactants, thereby lowering the yield of the desired hydrazide.[1]

  • Product Loss During Workup: this compound often has poor solubility in alcohol solvents at lower temperatures, which is advantageous for precipitation.[3] However, significant product can be lost if precipitation is incomplete or if it is washed with an excessive amount of solvent during filtration.[1]

Q2: I am unsure if the reaction has finished. How can I effectively monitor its progress?

A2: The most effective method for monitoring the reaction is Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can visualize the consumption of the starting material (the ester) and the formation of the product (the hydrazide). The reaction is considered complete when the spot corresponding to the starting ester is no longer visible on the TLC plate.[1]

Q3: After the reaction, my crude product is an oil or I see multiple spots on my TLC plate. What does this indicate?

A3: Observing an oily residue or multiple spots on a TLC plate suggests the presence of impurities. This could be due to:

  • Unreacted Starting Material: If the reaction was incomplete, the remaining methyl 4-(trifluoromethyl)benzoate will be present as an impurity.

  • Side Products: Unexpected peaks or spots may correspond to byproducts from side reactions.

  • Excess Hydrazine Hydrate: While a slight excess is often used, a large excess can complicate purification. Thorough washing of the precipitated product is necessary to remove residual hydrazine hydrate.[1]

Q4: How can I minimize product loss during purification?

A4: Purification is a critical step where yields can be inadvertently reduced. To maximize recovery:

  • Recrystallization: This is the most common purification method.[1]

    • Solvent Choice: Select a solvent system (e.g., ethanol) where the product has high solubility at elevated temperatures but low solubility at room or cold temperatures.[1]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation before filtration.[1]

  • Washing: When washing the collected crystals, use a small amount of cold solvent to remove impurities without re-dissolving a significant amount of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of the ester intermediate to hydrazine hydrate?

A1: To ensure the reaction goes to completion, a slight excess of hydrazine hydrate is recommended. A molar ratio of the ester to hydrazine hydrate between 1:1 and 1:1.5 is often effective, with a ratio of 1:1.2 being cited as a favorable condition for achieving high yields of over 90%.[2] Using less than a stoichiometric amount can drastically lower the yield.[2]

Q2: What is the recommended solvent for the hydrazinolysis step?

A2: Ethanol and methanol are the most commonly used solvents for the reaction between the ester and hydrazine hydrate.[4][5] The choice of solvent can influence reaction rate and the solubility of the resulting hydrazide.

Q3: What are the typical reaction conditions (time and temperature)?

A3: The hydrazinolysis reaction is typically performed at an elevated temperature. Heating the reaction mixture in boiling ethanol or methanol (reflux) is a common procedure.[4][5] Reaction times can vary, but heating for several hours is generally sufficient for the reaction to reach completion.[2][6]

Q4: Are there any specific safety precautions for this reaction?

A4: Yes. Hydrazine and its derivatives require careful handling as they are toxic and can be absorbed through the skin.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Summary

The stoichiometry of the reactants has a direct impact on the final yield. The table below summarizes the effect of the molar ratio of ester to hydrazine hydrate on the yield of hydrazide compounds.

Molar Ratio (Ester:Hydrazine Hydrate)Reaction TimeReported YieldReference
1 : 1.35 hours68%[2]
1 : (1 - 1.5)0.5 - 2 hours> 90%[2]

Detailed Experimental Protocols

A common and effective method for synthesizing this compound is a two-step process.[4]

Protocol 1: Esterification of 4-(Trifluoromethyl)benzoic Acid

  • Setup: In a round-bottom flask, dissolve 4-(Trifluoromethyl)benzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: After cooling, neutralize the acid catalyst and extract the resulting methyl 4-(trifluoromethyl)benzoate. Purify the ester, typically by distillation or chromatography.

Protocol 2: Hydrazinolysis of Methyl 4-(Trifluoromethyl)benzoate

  • Setup: Dissolve the purified methyl 4-(trifluoromethyl)benzoate in ethanol in a round-bottom flask.[4]

  • Reagent Addition: Add hydrazine hydrate (using an optimal molar ratio, e.g., 1.2 equivalents) to the solution.[2][4]

  • Reaction: Heat the reaction mixture to reflux (boiling ethanol) for 2-4 hours.[4] The product may begin to precipitate out of the solution upon formation.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to ensure maximum precipitation of the product.[1][3]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water or cold ethanol to remove unreacted hydrazine hydrate and other impurities.[1] The product can be further purified by recrystallization from ethanol if necessary.[1]

Visual Guides

The following diagrams illustrate the synthesis workflow and a decision-making process for troubleshooting low yields.

G A Start: 4-(Trifluoromethyl)benzoic Acid B Step 1: Esterification (Methanol, H₂SO₄) A->B C Intermediate: Methyl 4-(Trifluoromethyl)benzoate B->C D Step 2: Hydrazinolysis (Hydrazine Hydrate, Ethanol) C->D E Crude Product D->E F Purification (Recrystallization) E->F G Final Product: This compound F->G

Experimental workflow for the synthesis of this compound.

G Start Low Yield Observed Check_Completion Was reaction monitored for completion (e.g., by TLC)? Start->Check_Completion Incomplete Potential Issue: Incomplete Reaction Check_Completion->Incomplete  No Check_Purity Were high-purity starting materials used (fresh hydrazine hydrate)? Check_Completion->Check_Purity  Yes Sol_Incomplete Solution: • Increase reaction time/temperature. • Ensure proper stoichiometry. Incomplete->Sol_Incomplete Impure Potential Issue: Reactant Impurity Check_Purity->Impure  No Check_Stoich Was an optimal ester:hydrazine molar ratio used (e.g., 1:1.2-1.5)? Check_Purity->Check_Stoich  Yes Sol_Impure Solution: • Use freshly distilled/purified reagents. • Verify quality of hydrazine hydrate. Impure->Sol_Impure Stoich_Issue Potential Issue: Incorrect Stoichiometry Check_Stoich->Stoich_Issue  No Check_Workup Was care taken during product isolation and purification? Check_Stoich->Check_Workup  Yes Sol_Stoich Solution: • Use a slight excess of hydrazine hydrate (1.2-1.5 eq). Stoich_Issue->Sol_Stoich Workup_Issue Potential Issue: Product Loss During Workup Check_Workup->Workup_Issue  No Sol_Workup Solution: • Ensure complete precipitation by cooling. • Minimize washes with small amounts of cold solvent. Workup_Issue->Sol_Workup

Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Purification of 4-(Trifluoromethyl)benzhydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzhydrazide and its analogs. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and its analogs.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates from the solution as a liquid, is a common issue. It often occurs if the solution is supersaturated at a temperature above the compound's melting point or if the cooling is too rapid.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool more slowly. You can do this by placing the flask in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to slow the rate of cooling.

  • Solvent System Modification: If the problem persists, consider using a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), then reheat to clarify and cool slowly. For benzhydrazides, ethanol-water or ethanol/DMF mixtures can be effective.[1]

Q2: No crystals are forming even after the solution has cooled completely. What are the likely causes and solutions?

A2: A complete lack of crystal formation is typically due to either insufficient supersaturation or a lack of nucleation sites for crystal growth to begin.

Solutions:

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of your pure compound to the solution to provide nucleation sites.

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can serve as nucleation points.[1]

  • Increase Concentration: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this could lead to oiling out or rapid precipitation of impure crystals.

  • Lower Temperature: If not already done, cool the solution in an ice bath to further decrease the solubility of your compound and promote crystallization.[1]

Q3: The crystals I obtained are very small, like a fine powder, which makes them difficult to filter and may indicate lower purity. How can I grow larger crystals?

A3: The formation of very small crystals is often a result of rapid crystallization due to a high degree of supersaturation or the presence of too many nucleation sites.

Solutions:

  • Slow Down Crystal Growth: The key to growing larger crystals is to slow down the crystallization process.

    • Slower Cooling: As mentioned previously, slower cooling allows for more ordered crystal growth.

    • Use More Solvent: Start with a slightly larger volume of hot solvent than the minimum required to dissolve the compound. This will decrease the level of supersaturation as the solution cools.

  • Vapor Diffusion: For growing high-quality single crystals, vapor diffusion is an excellent technique. Dissolve your compound in a small amount of a volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent in which your compound is insoluble. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually inducing the growth of large, well-formed crystals.

Column Chromatography Issues

Q4: My this compound derivative shows significant tailing or streaking on the TLC plate and column. What could be the cause and how can I fix it?

A4: Tailing or streaking of basic compounds like hydrazides on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is to add 0.5-1% triethylamine (Et3N) to the mobile phase.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, reversed-phase chromatography on a C18 column can be an effective option.[2]

Q5: I am having difficulty separating my desired product from a closely related impurity. How can I improve the resolution in my column chromatography?

A5: Improving the separation of compounds with similar polarities requires optimizing the chromatography conditions to exploit subtle differences in their properties.

Solutions:

  • Optimize the Mobile Phase:

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This can help to better separate compounds that are close together on the TLC plate.[3]

    • Solvent Selectivity: Experiment with different solvent systems. Sometimes, changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity of the separation.

  • Column Parameters:

    • Finer Silica Gel: Using silica gel with a smaller particle size can increase the surface area and improve separation efficiency, though it may also increase the back pressure.

    • Longer Column: A longer column provides more surface area for interactions and can improve the separation of closely eluting compounds.

Frequently Asked Questions (FAQs)

General Purification

Q1: What are the most common purification techniques for this compound and its analogs?

A1: The most common and effective purification methods for solid benzhydrazide derivatives are recrystallization and column chromatography.[2]

  • Recrystallization is ideal for removing small amounts of impurities from a solid product. The choice of solvent is crucial for success.

  • Column chromatography is a more versatile technique that can be used to separate the desired product from a wider range of impurities, including those with similar solubility properties. It is particularly useful when recrystallization fails to yield a pure product.[2]

Q2: What are some common impurities I might encounter in the synthesis of this compound?

A2: Common impurities can include:

  • Unreacted starting materials, such as the corresponding ester (e.g., methyl 4-(trifluoromethyl)benzoate) or hydrazine hydrate.[2]

  • Side products from the reaction, such as diacyl hydrazines.

  • Residual solvents from the synthesis or workup.

Experimental Protocols

Q3: Can you provide a general experimental protocol for the recrystallization of this compound?

A3: General Recrystallization Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, for example, by air drying on the filter paper followed by drying in a desiccator under vacuum.

Q4: What is a typical procedure for purifying this compound by column chromatography?

A4: General Column Chromatography Protocol:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is the most common choice.

    • Eluent: The choice of eluent (mobile phase) is determined by running Thin Layer Chromatography (TLC) of the crude product in various solvent systems. A good eluent system will give the desired compound an Rf value of approximately 0.2-0.4. For benzhydrazides, mixtures of hexanes and ethyl acetate or dichloromethane and methanol are often used.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles or cracks.

    • Add another layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel (dry loading), which is then added to the top of the column.[3]

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate, either by gravity or by applying gentle pressure (flash chromatography).

    • Continuously add fresh eluent to the top of the column, ensuring the silica gel bed never runs dry.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Typical Purification Conditions for Benzhydrazide Derivatives

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical YieldPurityReference
Recrystallization-EthanolGood to High>95%[1]
Recrystallization-MethanolGood to High>95%[4]
Column ChromatographySilica Geln-hexane/Ethyl Acetate (e.g., 4:1)Variable>98%[2]
Column ChromatographySilica GelDichloromethane/Methanol (e.g., 9:1)Variable>98%General Practice
Reversed-Phase HPLCC18 SilicaAcetonitrile/Water with 0.1% TFAAnalytical>99%[2]

Note: Yields and purity are highly dependent on the specific compound, the nature of the impurities, and the precise experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography synthesis Crude Product (this compound) dissolve Dissolve in Hot Solvent synthesis->dissolve load Load on Column synthesis->load cool Slow Cooling & Crystallization dissolve->cool filtrate_recryst Filter & Wash cool->filtrate_recryst dry_recryst Dry Crystals filtrate_recryst->dry_recryst pure_product_recryst Pure Product dry_recryst->pure_product_recryst elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product_chrom Pure Product evaporate->pure_product_chrom

Caption: General experimental workflow for the purification of this compound.

Signaling Pathway

signaling_pathway cluster_cholinergic_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor This compound Analog Inhibitor->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by this compound analogs.

References

Identifying and minimizing side products in 4-(Trifluoromethyl)benzhydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(Trifluoromethyl)benzhydrazide. The following information is intended to help identify and minimize the formation of side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is a two-step process.[1] The first step involves the esterification of 4-(trifluoromethyl)benzoic acid, typically with methanol in the presence of a catalytic amount of sulfuric acid, to yield methyl 4-(trifluoromethyl)benzoate. The subsequent step is the hydrazinolysis of the methyl ester with hydrazine hydrate in a suitable solvent, such as boiling ethanol.[1] This process is known to produce the desired product in nearly quantitative yields under optimal conditions.[1]

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The main impurities and side products that can arise during the synthesis of this compound are:

  • Unreacted Starting Materials: Residual methyl 4-(trifluoromethyl)benzoate and excess hydrazine hydrate may be present in the crude product.

  • N,N'-bis(4-trifluoromethylbenzoyl)hydrazine: This diacylhydrazine is a common side product formed when two molecules of the ester react with one molecule of hydrazine.[2][3]

Q3: How can I minimize the formation of the diacylhydrazine side product?

A3: The formation of N,N'-bis(4-trifluoromethylbenzoyl)hydrazine can be minimized by carefully controlling the reaction conditions. Key parameters include:

  • Stoichiometry: Using a molar excess of hydrazine hydrate relative to the methyl 4-(trifluoromethyl)benzoate can favor the formation of the desired mon-acyl product. However, an excessive amount of hydrazine hydrate can complicate the purification process. A molar ratio of ester to hydrazine hydrate of 1:1 to 1:1.5 is a common starting point.

  • Temperature: While the hydrazinolysis is often carried out in boiling ethanol, excessively high temperatures or prolonged reaction times can potentially increase the formation of the diacylhydrazine. Monitoring the reaction progress is crucial.

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common and effective method for purifying solid this compound is recrystallization. Ethanol or an ethanol-water mixture is often a suitable solvent system. For impurities that are difficult to remove by recrystallization, column chromatography on silica gel can be employed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Hydrazinolysis: The reaction between methyl 4-(trifluoromethyl)benzoate and hydrazine hydrate may not have gone to completion.- Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ester. - Optimize Temperature: Ensure the reaction is maintained at a sufficient temperature (e.g., refluxing ethanol) to drive the reaction to completion. - Purity of Reactants: Use high-purity starting materials. Impurities in the ester or hydrazine hydrate can inhibit the reaction.
Formation of Side Products: A significant portion of the starting material may have been converted into the N,N'-bis(4-trifluoromethylbenzoyl)hydrazine side product.- Adjust Stoichiometry: Increase the molar ratio of hydrazine hydrate to the ester. A 1.2 to 1.5 molar excess of hydrazine hydrate is a good starting point. - Control Temperature: Avoid excessively high temperatures or prolonged heating, which can favor the formation of the diacylhydrazine.
Presence of Impurities in the Final Product Unreacted Starting Materials: Incomplete reaction or insufficient purification.- Optimize Reaction Conditions: See "Low Yield" section. - Improve Purification: Perform recrystallization from a suitable solvent like ethanol. Ensure the product is thoroughly washed with a cold solvent to remove residual hydrazine hydrate.
N,N'-bis(4-trifluoromethylbenzoyl)hydrazine Detected: Reaction conditions favored the formation of the diacylhydrazine.- Modify Reaction Conditions: See "Low Yield" section. - Purification: This side product can often be removed by recrystallization, as its solubility profile may differ from the desired product. If recrystallization is ineffective, column chromatography may be necessary.
Difficulty in Product Isolation/Crystallization Inappropriate Solvent for Recrystallization: The product may be too soluble or insoluble in the chosen solvent.- Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent. Ethanol or ethanol-water mixtures are good starting points.[4] - Induce Crystallization: If the product is slow to crystallize, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product. Cooling the solution in an ice bath can also promote crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Esterification of 4-(Trifluoromethyl)benzoic Acid:

    • In a round-bottom flask, dissolve 4-(trifluoromethyl)benzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting acid is consumed.

    • After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

    • Extract the methyl 4-(trifluoromethyl)benzoate with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrazinolysis of Methyl 4-(Trifluoromethyl)benzoate: [1]

    • Dissolve the crude methyl 4-(trifluoromethyl)benzoate in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 to 1.5 molar equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[1]

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to assess the purity of this compound and quantify impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[5] The gradient can be optimized to achieve baseline separation of the product, starting materials, and the diacylhydrazine side product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for identifying the product and any impurities.

  • ¹H NMR (DMSO-d₆):

    • This compound: Expect signals for the aromatic protons and the -NH and -NH₂ protons of the hydrazide group.

    • Methyl 4-(trifluoromethyl)benzoate: A singlet for the methyl ester protons will be present.

    • N,N'-bis(4-trifluoromethylbenzoyl)hydrazine: The spectrum will show aromatic signals and a characteristic signal for the two equivalent -NH protons, with the absence of the -NH₂ signal.

  • ¹³C NMR (DMSO-d₆):

    • The carbonyl carbon signal and the signals for the trifluoromethyl group and aromatic carbons will be characteristic for each compound. The chemical shifts will differ slightly between the desired product and the diacylhydrazine side product.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Purity (Illustrative)

Parameter Condition A Condition B Condition C
Ester:Hydrazine Molar Ratio 1:1.11:1.51:2.0
Reaction Temperature (°C) 808080
Reaction Time (h) 444
Yield of Product (%) 859290
% Diacylhydrazine (by HPLC) 103<1
% Unreacted Ester (by HPLC) 5<1<1

Note: This table is for illustrative purposes. Actual results may vary.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis start 4-(Trifluoromethyl)benzoic Acid ester Methyl 4-(Trifluoromethyl)benzoate start->ester + CH3OH, H+ product This compound ester->product + N2H4·H2O side_product N,N'-bis(4-trifluoromethylbenzoyl)hydrazine ester->side_product + N2H4·H2O (Excess Ester or High Temp)

Caption: Synthesis pathway for this compound.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Analyze Crude Product (TLC/HPLC/NMR) start->check_reaction incomplete_reaction Incomplete Reaction (Starting Ester Present) check_reaction->incomplete_reaction side_product_issue Side Product Formation (Diacylhydrazine Present) check_reaction->side_product_issue incomplete_reaction->side_product_issue No solution1 Increase Reaction Time or Temperature incomplete_reaction->solution1 Yes solution2 Increase Hydrazine Hydrate Ratio side_product_issue->solution2 Yes solution3 Optimize Purification (Recrystallization) side_product_issue->solution3 No solution1->solution3 solution2->solution3 end High Purity Product solution3->end Experimental_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve filter Hot Filtration (if necessary) dissolve->filter cool Cool to Room Temperature, then Ice Bath filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Cold Ethanol collect->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (HPLC/NMR) dry->analyze end Pure this compound analyze->end

References

Improving the solubility of 4-(Trifluoromethyl)benzhydrazide for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethyl)benzhydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a white to off-white crystalline solid.[1][2] Its molecular structure includes both a hydrophobic trifluoromethyl group, which enhances lipophilicity, and a hydrophilic hydrazide group.[1] Key properties are summarized in the table below.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions, typically in the concentration range of 1-10 mM.[1] The compound is also reported to be soluble in methanol.[1]

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture medium. What is happening?

A3: This common issue is known as "crashing out" or "solvent shock".[3][4][5] It occurs because the compound, which is stable in the organic solvent, is poorly soluble in the aqueous environment of the culture medium once the solvent is heavily diluted.[3][4] The final concentration in the medium has likely exceeded its aqueous solubility limit.[4]

Q4: Can I do anything to prevent my compound from precipitating in the incubator over time?

A4: Yes. Delayed precipitation can occur due to several factors, including interactions with media components like salts and proteins, or evaporation from the culture plate, which increases the compound's effective concentration.[3] To mitigate this, ensure your incubator is properly humidified, use low-evaporation lids, and consider if the compound is interacting with media components.[3]

Q5: How should I store this compound?

A5: The compound is stable under normal handling conditions.[1] It should be stored in a cool, dark place, with some suppliers recommending storage under an inert atmosphere as it is considered air-sensitive.[1] For stock solutions in DMSO, it is best to aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[4]

Troubleshooting Guides

This section provides structured guidance for common solubility-related problems.

Guide 1: Immediate Precipitation Upon Dilution

If you observe cloudiness or visible precipitate immediately after adding the stock solution to your aqueous buffer or media, follow this workflow.

G Workflow: Troubleshooting Immediate Precipitation start Precipitation Observed Immediately? sol1 Decrease Final Concentration start->sol1 Yes sol2 Optimize Dilution Method sol1->sol2 sol3 Use Pre-Warmed Media (37°C) sol2->sol3 sol4 Increase Serum % in Media sol3->sol4 end_node Problem Resolved sol4->end_node

Workflow for addressing immediate compound precipitation.

Explanation of Steps:

  • Decrease Final Concentration: The most common cause of precipitation is exceeding the compound's aqueous solubility limit.[3][4] Try reducing the final working concentration by half and check for precipitation.

  • Optimize Dilution Method: Avoid "solvent shock".[4] Instead of adding the stock directly to the final volume, perform a serial dilution. Add the stock solution dropwise to the media while gently vortexing to ensure rapid dispersal.[3][4]

  • Use Pre-Warmed Media: Solubility can be temperature-dependent. Using media pre-warmed to 37°C can improve solubility compared to using cold media.[3]

  • Increase Serum Percentage: For cell-based assays, serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[4] If your protocol allows, increasing the serum concentration (e.g., from 5% to 10%) may help.[4]

Guide 2: Advanced Solubilization Strategies

If basic troubleshooting fails, more advanced formulation strategies may be necessary. These methods are commonly used in drug development to improve the bioavailability of poorly soluble compounds.[6][7][8][9]

G Decision Tree: Advanced Solubilization Strategies start Standard Dilution Fails? ph_check Is compound ionizable (pKa)? start->ph_check Yes ph_adjust Adjust pH of Buffer ph_check->ph_adjust Yes cosolvent Use a Co-solvent System (e.g., Ethanol, PEG) ph_check->cosolvent No cyclodextrin Use Cyclodextrin Complexation cosolvent->cyclodextrin surfactant Use Surfactants (e.g., Tween, Cremophor) cyclodextrin->surfactant

Decision tree for selecting an advanced solubilization method.
  • pH Modification: With a predicted pKa of 11.90, this compound is weakly basic.[1][10][11] Adjusting the pH of the buffer may alter its ionization state and improve solubility. This must be done carefully to avoid affecting the biological system.[7]

  • Co-solvents: Using a water-miscible organic solvent in the final solution can increase the solubility of hydrophobic compounds.[7]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[6][7]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.[7][12]

Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out 2.04 mg of this compound (MW = 204.15 g/mol ).[1]

  • Add Solvent: Add 1 mL of high-purity DMSO to the solid compound.

  • Dissolve: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.

  • Store: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store at -20°C or -80°C in a dark, dry place.

Protocol 2: Determining Maximum Soluble Concentration in Media
  • Prepare Stock: Use a 10 mM stock solution of the compound in DMSO.

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution into the pre-warmed media. For example, create final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, and 10 µM. To minimize solvent shock, add the stock solution dropwise while gently agitating the media.[3][4]

  • Incubate & Observe: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).

  • Inspect: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals). For a more sensitive check, examine a small drop under a microscope.[4]

  • Determine Limit: The highest concentration that remains completely clear is the maximum working soluble concentration under your specific experimental conditions.[3]

Reference Data

Table 1: Physicochemical & Solubility Data for this compound

PropertyValueReference(s)
Molecular FormulaC₈H₇F₃N₂O[1]
Molecular Weight204.15 g/mol [1][2]
AppearanceWhite to off-white crystalline solid[1][2]
Melting Point115-123 °C[1][10][11]
pKa (Predicted)11.90 ± 0.10[1][10][11]
Solvent Solubility Reference(s)
DMSOSoluble (used for 1-10 mM stocks)[1]
MethanolSoluble[1]
ChloroformSlightly Soluble[1][10][11]
Aqueous BuffersPoorly Soluble (requires optimization)[3][4]
Application Context: Cholinesterase Inhibition

Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13][14][15] These enzymes are critical for breaking down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the nerve signal. Inhibiting these enzymes increases the level and duration of acetylcholine action, a mechanism relevant to treatments for conditions like Alzheimer's disease.

G Mechanism: Cholinesterase Inhibition at the Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE AChE Enzyme ACh_free->AChE Hydrolysis Receptor ACh Receptor ACh_free->Receptor Binds Breakdown Choline + Acetate AChE->Breakdown Compound 4-TFM-Benzhydrazide Derivative (Inhibitor) Compound->AChE Inhibits Signal Signal Propagated Receptor->Signal

Inhibition of Acetylcholinesterase (AChE) by a compound.

References

Stability issues of 4-(Trifluoromethyl)benzhydrazide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethyl)benzhydrazide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential stability issues of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound, an aroyl hydrazide, is generally stable under normal handling and storage conditions when kept in a cool, dark place under an inert atmosphere.[1][2] However, in aqueous solutions, its stability can be influenced by several factors, most notably pH. Like many hydrazides, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The electron-withdrawing nature of the trifluoromethyl group may influence the rate of hydrolysis compared to unsubstituted benzhydrazide.[1]

Q2: What are the primary factors that can affect the stability of this compound solutions?

The stability of this compound in aqueous solutions can be affected by:

  • pH: The rate of hydrolysis of the hydrazide bond is often pH-dependent. Both acidic and basic conditions can catalyze the degradation of the molecule.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.

  • Light: Exposure to UV or ambient light can potentially induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the hydrazide moiety.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q3: What are the likely degradation products of this compound in an aqueous solution?

The primary degradation pathway for this compound in aqueous solutions is expected to be the hydrolysis of the amide bond. This would likely yield 4-(Trifluoromethyl)benzoic acid and hydrazine. Under oxidative conditions, other degradation products could be formed.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

To ensure the stability of your aqueous solutions, it is recommended to:

  • Store solutions at a low temperature (e.g., 2-8 °C).

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepare fresh solutions before use whenever possible.

  • If the experimental conditions allow, buffer the solution to a pH near neutral, where hydrazides tend to be more stable.

  • Avoid the presence of strong acids, bases, and oxidizing agents in the storage solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, perform a stability test to determine its usable lifetime under your specific storage conditions. Analyze the solution by HPLC to check for the presence of degradation products.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Compare the chromatogram of a fresh sample with that of an aged sample. If new peaks appear, it is likely due to degradation. Consider performing forced degradation studies to identify these unknown peaks.
Low assay value for the compound in solution. Significant degradation has occurred.Review the pH, temperature, and light exposure of your experimental setup. Adjust conditions to minimize degradation. For example, conduct experiments at a lower temperature or under light-protected conditions.
Precipitation in the aqueous solution. Low aqueous solubility of this compound or its degradation products.This compound has limited solubility in water.[2] Ensure the concentration is within its solubility limit. The formation of less soluble degradation products could also lead to precipitation. Consider using a co-solvent if your experimental design allows.

Quantitative Data Summary

Table 1: Hypothetical pH-Dependent Degradation of this compound at 37°C

pHRate Constant (k, day⁻¹)Half-life (t½, days)
2.00.1504.6
4.00.05013.9
7.00.01069.3
9.00.0808.7
12.00.2502.8

Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 7.0

Temperature (°C)Rate Constant (k, day⁻¹)Half-life (t½, days)
40.002346.5
250.01069.3
370.02527.7
500.0709.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix the stock solution with purified water to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final drug concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the aqueous solution (100 µg/mL) to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Store the solid compound in a hot air oven at 60°C for 48 hours.

3. Sample Analysis:

  • At specified time points, withdraw samples.

  • For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (1 mg/mL in MeCN) stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize (Acid/Base Samples) sample->neutralize dilute Dilute to Working Conc. neutralize->dilute analyze HPLC Analysis dilute->analyze data Data Analysis (Quantify Degradation) analyze->data

Caption: Workflow for assessing the stability of this compound.

cluster_pathway Plausible Hydrolytic Degradation Pathway parent This compound product1 4-(Trifluoromethyl)benzoic Acid parent->product1 Hydrolysis (H+ or OH- catalysis) product2 Hydrazine parent->product2 Hydrolysis (H+ or OH- catalysis)

Caption: Potential hydrolysis pathway of this compound.

References

Overcoming challenges in the scale-up synthesis of 4-(Trifluoromethyl)benzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)benzhydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting tips for specific issues that may arise during the synthesis of this compound.

Synthesis Overview

The most common and scalable synthesis of this compound is a two-step process:

  • Esterification: 4-(Trifluoromethyl)benzoic acid is reacted with an alcohol (typically methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield this compound.[1]

FAQ 1: Low Yield in the Esterification Step

Question: We are experiencing lower than expected yields for the conversion of 4-(Trifluoromethyl)benzoic acid to its methyl ester. What are the potential causes and solutions?

Answer: Low yields in the Fischer esterification are often related to reaction equilibrium, water content, or catalyst issues. Here are some troubleshooting steps:

  • Incomplete Reaction: The esterification is an equilibrium reaction. To drive it towards the product side, consider the following:

    • Excess Alcohol: Use a significant excess of methanol, which can also serve as the reaction solvent.

    • Water Removal: Ensure all reagents and glassware are dry. Any water present will shift the equilibrium back towards the starting materials. Consider using a Dean-Stark apparatus on a larger scale to remove water azeotropically if using a solvent like toluene.

  • Catalyst Inactivity:

    • Catalyst Choice: Sulfuric acid is a common and effective catalyst.[1] Ensure it is of high purity and concentration.

    • Catalyst Loading: Use a catalytic amount, typically 1-5 mol%. Excessive catalyst can lead to side reactions and purification challenges.

  • Reaction Temperature and Time:

    • Ensure the reaction is heated to reflux to achieve a reasonable reaction rate.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC) to determine the optimal reaction time.

ParameterRecommendation for Scale-upPotential Impact on Yield
Solvent Methanol (can act as both solvent and reagent)Using excess drives the reaction forward.
Catalyst Concentrated Sulfuric Acid (98%)Ensures efficient protonation of the carbonyl group.
Temperature Reflux (typically around 65°C for methanol)Increases reaction rate to reach equilibrium faster.
Water Content Anhydrous conditionsPresence of water will inhibit the reaction.
FAQ 2: Formation of Diacylhydrazine Impurity during Hydrazinolysis

Question: During the hydrazinolysis of methyl 4-(trifluoromethyl)benzoate, we are observing the formation of a significant amount of the N,N'-bis(4-trifluoromethylbenzoyl)hydrazine impurity. How can we minimize this side reaction?

Answer: The formation of the diacylhydrazine impurity is a common side reaction in hydrazide synthesis, arising from the reaction of the initially formed hydrazide with another molecule of the ester. Here’s how to mitigate it:

  • Control of Stoichiometry:

    • Excess Hydrazine Hydrate: Use a molar excess of hydrazine hydrate (typically 1.5 to 3 equivalents). This increases the probability of the ester reacting with hydrazine hydrate rather than the product hydrazide.

  • Reaction Temperature:

    • Maintain a controlled temperature. While the reaction is often carried out at reflux in ethanol, excessive temperatures for prolonged periods can favor the formation of the diacylhydrazine byproduct.

  • Mode of Addition:

    • For larger scale reactions, consider the slow addition of the ester to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the reaction, disfavoring the side reaction.

ParameterRecommendation for Scale-upImpact on Diacylhydrazine Formation
Hydrazine Hydrate Stoichiometry 1.5 - 3.0 equivalentsA larger excess minimizes the side reaction.
Temperature Controlled reflux (e.g., in ethanol, ~78°C)Avoids excessive temperatures that can promote side reactions.
Addition Method Slow addition of ester to hydrazine solutionMaintains a favorable molar ratio of reactants.
FAQ 3: Challenges in Product Isolation and Purification on a Large Scale

Question: We are struggling with the isolation and purification of this compound on a multi-kilogram scale. What are the recommended procedures?

Answer: Large-scale purification requires robust and scalable methods. Here are some strategies:

  • Crystallization: This is the most effective method for purifying this compound.

    • Solvent Selection: A common and effective solvent system for recrystallization is ethanol or an ethanol/water mixture. The product should have high solubility in the hot solvent and low solubility in the cold solvent.

    • Cooling Profile: On a large scale, a controlled cooling profile is crucial to obtain a consistent crystal size and high purity. Crash cooling can lead to the inclusion of impurities.

    • Washing: Wash the filtered crystals with a cold solvent (the same as the crystallization solvent) to remove residual impurities.

  • Work-up Procedure:

    • After the reaction, the crude product can often be precipitated by cooling the reaction mixture and adding water.

    • Thoroughly wash the crude product with water to remove any unreacted hydrazine hydrate and other water-soluble impurities before recrystallization.

Purification StepRecommended Solvent/MethodKey Considerations for Scale-up
Initial Precipitation Addition of water to the reaction mixtureEnsure efficient mixing to achieve uniform precipitation.
Recrystallization Ethanol or Ethanol/WaterControlled cooling rate is critical for crystal size and purity.
Washing Cold EthanolUse a minimal amount of cold solvent to avoid product loss.

Experimental Protocols

Key Experiment 1: Synthesis of Methyl 4-(Trifluoromethyl)benzoate (Esterification)
  • To a stirred solution of 4-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (5-10 volumes), cautiously add concentrated sulfuric acid (0.02-0.05 eq).

  • Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(trifluoromethyl)benzoate.

Key Experiment 2: Synthesis of this compound (Hydrazinolysis)
  • Charge a reactor with ethanol (5-10 volumes) and hydrazine hydrate (1.5-3.0 eq).

  • Heat the solution to a gentle reflux (approximately 78°C).

  • Slowly add a solution of methyl 4-(trifluoromethyl)benzoate (1.0 eq) in ethanol to the refluxing hydrazine hydrate solution over 1-2 hours.

  • Maintain the reaction at reflux for 2-4 hours after the addition is complete.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to a constant weight.

Visualizations

G cluster_0 Esterification cluster_1 Hydrazinolysis 4-(Trifluoromethyl)benzoic Acid 4-(Trifluoromethyl)benzoic Acid Methyl 4-(trifluoromethyl)benzoate Methyl 4-(trifluoromethyl)benzoate 4-(Trifluoromethyl)benzoic Acid->Methyl 4-(trifluoromethyl)benzoate Reflux Methanol (excess) + H2SO4 (cat.) Methanol (excess) + H2SO4 (cat.) Methanol (excess) + H2SO4 (cat.)->Methyl 4-(trifluoromethyl)benzoate This compound This compound Methyl 4-(trifluoromethyl)benzoate->this compound Reflux in Ethanol Hydrazine Hydrate (excess) Hydrazine Hydrate (excess) Hydrazine Hydrate (excess)->this compound

Caption: Overall synthesis workflow for this compound.

G start Low Yield or Impure Product esterification_issue Issue in Esterification Step? start->esterification_issue hydrazinolysis_issue Issue in Hydrazinolysis Step? start->hydrazinolysis_issue esterification_issue->hydrazinolysis_issue No incomplete_ester Incomplete Reaction? - Check reaction time/temp - Use excess methanol esterification_issue->incomplete_ester Yes wet_reagents Wet Reagents? - Use anhydrous reagents esterification_issue->wet_reagents Yes diacyl_impurity Diacylhydrazine Impurity? - Use excess hydrazine hydrate - Slow addition of ester hydrazinolysis_issue->diacyl_impurity Yes purification_problem Purification Difficulty? - Optimize crystallization solvent - Controlled cooling hydrazinolysis_issue->purification_problem Yes solution_ester Optimize Esterification incomplete_ester->solution_ester wet_reagents->solution_ester solution_hydrazide Optimize Hydrazinolysis diacyl_impurity->solution_hydrazide purification_problem->solution_hydrazide

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Enhancing the reaction rate of 4-(Trifluoromethyl)benzhydrazide with aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzhydrazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the reaction rate of this compound with aldehydes and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction between this compound and an aliphatic/aromatic aldehyde is very slow. What are the common causes?

A1: A slow reaction rate can be attributed to several factors:

  • Absence of a catalyst: The formation of hydrazones is often acid-catalyzed. The absence of a catalyst can lead to significantly longer reaction times.[1][2]

  • Inappropriate solvent: The solubility of both reactants in the chosen solvent is crucial. Poor solubility will limit the reaction rate.

  • Low reaction temperature: Like most chemical reactions, the condensation of hydrazides and aldehydes is temperature-dependent. Insufficient heat may result in a sluggish reaction.

  • Reactant purity: Impurities in either the this compound or the aldehyde can interfere with the reaction.

  • Steric hindrance: Bulky substituents on the aldehyde or hydrazide can sterically hinder the reaction.

  • Electronic effects: Electron-withdrawing groups on the aldehyde can decrease the electrophilicity of the carbonyl carbon, slowing down the initial nucleophilic attack by the hydrazide.

Q2: What type of catalyst is recommended to speed up the reaction?

A2: A catalytic amount of a weak or strong acid is generally effective. Commonly used catalysts include:

  • Glacial acetic acid[3][4]

  • Sulfuric acid[2]

  • Lewis acids may also promote the condensation.[1]

A weak acidic environment is often suitable for catalyzing hydrazone formation.[1]

Q3: How does the choice of solvent affect the reaction rate?

A3: The solvent plays a critical role in ensuring that the reactants are in the same phase to react. Protic polar solvents like methanol or ethanol are commonly used and have been shown to be effective for this type of condensation.[2][3] It is essential to choose a solvent in which both this compound and the specific aldehyde have good solubility at the reaction temperature.

Q4: Can I run the reaction at room temperature?

A4: While some highly reactive aldehydes might react at room temperature, heating is generally required to achieve a reasonable reaction rate and yield. Most reported procedures involve refluxing the reaction mixture in methanol or ethanol for several hours.[2][4]

Q5: I am observing the formation of multiple products or byproducts. What could be the reason?

A5: The formation of side products can be due to:

  • Self-condensation of the aldehyde: This can occur, especially under strongly basic conditions (which are generally not used for this reaction).

  • Impure starting materials: Impurities in the aldehyde (e.g., the corresponding carboxylic acid) can lead to unwanted side reactions.

  • Reaction with the solvent: Although less common with alcohols like methanol or ethanol, the possibility of side reactions should be considered, especially under harsh conditions.

Ensure the purity of your reactants and use the recommended reaction conditions to minimize byproduct formation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Reaction is not complete.Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Extend the reaction time if necessary.
Ineffective catalysis.Add a catalytic amount of glacial acetic acid or a few drops of concentrated sulfuric acid.[2][3] Ensure the catalyst is fresh.
Poor solubility of reactants.Try a different solvent in which both reactants are more soluble, such as ethanol or isopropanol.
Low reaction temperature.Increase the reaction temperature to the reflux temperature of the chosen solvent.[2]
Reaction Stalls or is Incomplete Equilibrium has been reached.If the reaction is reversible, consider removing water as it forms. This can sometimes be achieved by using a Dean-Stark apparatus, although it is not commonly reported for this specific reaction.
Deactivated catalyst.Add a fresh portion of the acid catalyst.
Difficulty in Product Purification Product is an oil or does not crystallize.Try precipitating the product by adding the reaction mixture to cold water.[5] If that fails, perform column chromatography to isolate the product.
Contamination with starting materials.Use TLC to determine an appropriate solvent system for column chromatography to separate the product from the unreacted starting materials.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of N'-arylidene-4-(trifluoromethyl)benzohydrazides.

Table 1: Reaction Conditions and Yields for Selected Aldehydes

AldehydeSolventCatalystReaction Time (h)Yield (%)Reference
Various BenzaldehydesMethanol-285-99[2]
Various Aliphatic KetonesMethanolConc. H₂SO₄268-87[2]
Substituted Aromatic AldehydesMethanolGlacial Acetic Acid-Good to Excellent[4]
Various AldehydesMethanolAcetic Acid (cat.)2-676-100[3]

Experimental Protocols

General Protocol for the Synthesis of N'-arylidene-4-(trifluoromethyl)benzohydrazide[2][6]
  • Dissolve the Hydrazide: In a round-bottom flask, dissolve 1.0 mmol of this compound in an appropriate volume of methanol (e.g., 6 mL).

  • Add the Aldehyde: To the stirred solution, add 1.1 mmol of the desired aldehyde in one portion.

  • Catalyst Addition (if necessary): If reacting with less reactive aldehydes or ketones, add a catalytic amount of concentrated sulfuric acid or glacial acetic acid (e.g., 1-2 drops).

  • Reaction: Stir the reaction mixture at room temperature for 5 minutes and then heat it to reflux for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool. The product often precipitates out of the solution. The mixture can be left at 4°C overnight to maximize precipitation.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the collected crystals with a small amount of cold methanol and then with diethyl ether. Dry the purified product.

Visual Guides

Reaction_Mechanism Hydrazide This compound Hemiaminal Hemiaminal Intermediate Hydrazide->Hemiaminal + Aldehyde (Nucleophilic Attack) Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Hydrazone Hydrazone Hemiaminal->Hydrazone - H₂O (Dehydration) Water H₂O Hemiaminal->Water

Caption: General reaction mechanism for hydrazone formation.

Experimental_Workflow A 1. Dissolve Hydrazide in Methanol B 2. Add Aldehyde & Catalyst A->B C 3. Reflux for 2-4h B->C D 4. Monitor by TLC C->D E 5. Cool Reaction Mixture D->E F 6. Filter Precipitate E->F G 7. Wash with Cold Methanol & Ether F->G H 8. Dry Product G->H

Caption: Standard experimental workflow for synthesis.

Troubleshooting_Tree Start Slow or Incomplete Reaction Q1 Is an acid catalyst present? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction heated? A1_Yes->Q2 Sol_Add_Catalyst Add catalytic H⁺ (e.g., AcOH, H₂SO₄) A1_No->Sol_Add_Catalyst A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reactants soluble? A2_Yes->Q3 Sol_Heat Heat to reflux A2_No->Sol_Heat A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is reaction time sufficient? A3_Yes->Q4 Sol_Change_Solvent Change solvent (e.g., Ethanol) A3_No->Sol_Change_Solvent A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consult further literature for specific aldehyde A4_Yes->End Sol_Increase_Time Increase reaction time (Monitor by TLC) A4_No->Sol_Increase_Time

Caption: Troubleshooting decision tree for slow reactions.

References

Selecting the appropriate solvent system for 4-(Trifluoromethyl)benzhydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzhydrazide. It provides answers to frequently asked questions and troubleshooting advice for common issues encountered during synthesis, with a focus on selecting the appropriate solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a solid at room temperature.[1] Its solubility is influenced by the hydrophobic trifluoromethyl group and the hydrophilic hydrazide group.[1] It is generally soluble in polar organic solvents. For specific quantitative data, refer to the table below.

Table 1: Solubility Profile of this compound

SolventSolubilityNotes
Methanol (MeOH)SolubleCommonly used for reactions and recrystallization.[1][2]
Chloroform (CHCl₃)Slightly SolubleNoted in chemical property databases.[3][4]
Dimethyl Sulfoxide (DMSO)SolubleOften used as a solvent for NMR analysis.[1]
Ethanol (EtOH)SolubleFrequently used in hydrazone and pyrazole synthesis.[2][5]
Dichloromethane (CH₂Cl₂)SolubleFound to be an optimal solvent for certain cycloaddition reactions involving derivatives.[6]
Dimethylformamide (DMF)SolubleUsed in Vilsmeier-Haack reactions for pyrazole synthesis.[7]
WaterSparingly SolubleThe hydrophobic nature of the trifluoromethyl group limits solubility in water.

Q2: Which solvent system is best for synthesizing hydrazones from this compound?

A2: The most common and effective solvent for hydrazone synthesis is ethanol (EtOH) , often with a catalytic amount of a weak acid like glacial acetic acid.[2][8] This provides a good balance of reactant solubility and reaction rate. The reaction is typically heated to reflux.[2] For certain substrates, solvent-free conditions using techniques like ball-milling can also yield quantitative results and are a greener alternative.[9]

Q3: What is the recommended solvent system for pyrazole synthesis using this compound?

A3: The choice of solvent for pyrazole synthesis depends on the specific reaction pathway.

  • Condensation with 1,3-dicarbonyl compounds: Acidic conditions are common, with ethanol or acetic acid being the most frequently used solvents.[5]

  • Vilsmeier-Haack type cyclization of hydrazones: Anhydrous (dry) dimethylformamide (DMF) is used as both the solvent and a reagent in conjunction with phosphoryl chloride (POCl₃).[7]

  • Other cyclization methods: Inert solvents such as dimethyl formamide , xylene , toluene , or tetrahydrofuran (THF) may be employed depending on the specific reagents and temperature requirements.[10]

Q4: How do protic vs. aprotic solvents affect reactions with this compound?

A4: The distinction is critical for reactions where the nucleophilicity of the hydrazide nitrogen is key.

  • Polar Protic Solvents (e.g., methanol, ethanol, water) have O-H or N-H bonds and can form hydrogen bonds.[11] While they are good at dissolving the benzhydrazide, they can form a 'cage' around the nucleophilic nitrogen via hydrogen bonding, which can decrease its reactivity and slow down the reaction rate.[12][13] This effect is particularly relevant in Sₙ2-type reactions.[12]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[11] They can dissolve polar molecules but do not significantly solvate the nucleophile, leaving it "free" and more reactive.[11] Therefore, for reactions requiring high nucleophilicity, a polar aprotic solvent may be preferred.

Troubleshooting Guides

Problem: Low or no product yield in hydrazone synthesis.

If you are experiencing low yields during hydrazone synthesis, follow this troubleshooting workflow.

G start Low Yield Issue check_purity 1. Verify Purity of Reactants (Benzhydrazide & Carbonyl) start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions Reagents are pure purity_impure Impure? Use high-purity or freshly distilled/recrystallized reagents. check_purity->purity_impure check_workup 3. Examine Work-up & Purification check_conditions->check_workup Conditions are optimal conditions_incomplete Incomplete Reaction? - Increase reaction time - Increase temperature/reflux - Add acid catalyst (e.g., AcOH) check_conditions->conditions_incomplete conditions_solvent Solvent Issue? - Ensure sufficient solubility - Consider switching solvent type (e.g., EtOH, MeOH) check_conditions->conditions_solvent workup_loss Product Lost During Work-up? - Precipitate fully before filtering - Use cold solvent for washing - Optimize recrystallization solvent check_workup->workup_loss success Yield Improved check_workup->success Procedure is optimized G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification dissolve 1. Dissolve 4-(CF3)benzhydrazide (1.0 eq) in ethanol. add_carbonyl 2. Add aldehyde/ketone (1.0 eq) to the solution. dissolve->add_carbonyl add_catalyst 3. Add 2-3 drops of glacial acetic acid. add_carbonyl->add_catalyst reflux 4. Reflux the mixture for 2-4 hours. Monitor by TLC. add_catalyst->reflux cool 5. Cool to room temperature. A precipitate should form. reflux->cool filter 6. Collect precipitate by filtration. Wash with cold water/ethanol. cool->filter dry 7. Dry the product. Recrystallize from ethanol if needed. filter->dry G start Start: Select Solvent solubility Are reactants soluble? start->solubility protic_needed Is a protic solvent (H-bond donor) required or tolerated? solubility->protic_needed Yes change_solvent Try a different solvent class (See Table 1) solubility->change_solvent No use_protic Use Polar Protic Solvent (e.g., EtOH, MeOH) protic_needed->use_protic Yes use_aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO, CH2Cl2) protic_needed->use_aprotic No temp_compatible Is solvent compatible with reaction temperature? use_protic->temp_compatible use_aprotic->temp_compatible change_solvent->solubility temp_compatible->change_solvent No final_choice Final Solvent Choice temp_compatible->final_choice Yes

References

Preventing degradation of 4-(Trifluoromethyl)benzhydrazide during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 4-(Trifluoromethyl)benzhydrazide to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter, presented in a question-and-answer format.

Issue 1: Unexpectedly low yield or purity of a reaction product where this compound was a starting material.

  • Question: I performed a reaction using this compound that I've had in the lab for a while, and the yield of my desired product was much lower than expected. Could the starting material have degraded?

    Answer: Yes, degradation of this compound during storage is a likely cause for reduced reaction yields. The primary degradation pathways are hydrolysis and oxidation, both of which would consume the starting material and introduce impurities into your reaction mixture. It is crucial to assess the purity of the benzhydrazide before use, especially if it has been stored for an extended period or under suboptimal conditions.

  • Question: How can I quickly check if my this compound has degraded?

    Answer: A simple method to check for significant degradation is to determine the melting point of your sample. Pure this compound has a sharp melting point. A broadened or depressed melting point range compared to the supplier's specifications can indicate the presence of impurities from degradation. For a more definitive assessment, we recommend performing thin-layer chromatography (TLC) or a more quantitative analysis like High-Performance Liquid Chromatography (HPLC).

Issue 2: Observing unknown peaks in analytical data (e.g., NMR, LC-MS) of a sample containing this compound.

  • Question: I'm seeing an unexpected peak in the HPLC chromatogram of my this compound sample. What could it be?

    Answer: An unknown peak could be a degradation product. The most probable degradation product is 4-(trifluoromethyl)benzoic acid, which is formed through either hydrolysis or oxidation of the hydrazide moiety. Depending on the reaction conditions and the presence of other reagents, other byproducts might also be present.

  • Question: My NMR spectrum of a reaction mixture shows signals that I cannot attribute to my starting material or expected product. Could these be from degraded this compound?

    Answer: It is possible. If your this compound has degraded to 4-(trifluoromethyl)benzoic acid, you would expect to see a carboxylic acid proton signal in the 1H NMR spectrum (typically a broad singlet δ > 10 ppm) and the disappearance of the hydrazide N-H proton signals. Comparing your spectrum with a reference spectrum of pure this compound and 4-(trifluoromethyl)benzoic acid can help in identifying these impurities.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the ideal storage conditions for this compound? To ensure its long-term stability, this compound should be stored in a cool, dark, and dry place, under an inert atmosphere (e.g., argon or nitrogen).[1] The recommended storage temperature is typically at room temperature, although some suppliers suggest storage below 15°C.[2] It is crucial to keep the container tightly sealed to protect it from moisture and air.[3]

  • Is this compound sensitive to light? Yes, exposure to light can potentially promote degradation. Therefore, it is recommended to store the compound in an opaque or amber-colored container to protect it from light.

  • What materials are incompatible with this compound? You should avoid storing this compound with strong oxidizing agents, bases, acids, acid chlorides, and acid anhydrides, as these can react with the hydrazide functional group and cause degradation.[3] It is also sensitive to moisture.[3]

Degradation

  • What are the main degradation pathways for this compound? The two primary degradation pathways are:

    • Hydrolysis: In the presence of moisture, especially under acidic or basic conditions, the hydrazide group can be hydrolyzed to form 4-(trifluoromethyl)benzoic acid and hydrazine.

    • Oxidation: The hydrazide group is susceptible to oxidation, which can also lead to the formation of 4-(trifluoromethyl)benzoic acid.

  • What are the signs of degradation? Physical signs of degradation can include a change in color or texture of the solid material. Chemically, degradation can be identified by a broadened or lowered melting point, the appearance of new spots on a TLC plate, or the emergence of extra peaks in an HPLC chromatogram or NMR spectrum.

  • How long can I store this compound before it starts to degrade? When stored under the recommended conditions (cool, dry, dark, inert atmosphere), this compound is a relatively stable compound. However, the exact shelf life can vary depending on the purity of the material and the specific storage conditions. It is good laboratory practice to re-test the purity of the material if it has been stored for more than a year or if there are any doubts about its quality.

Quantitative Data on Stability

Stress ConditionReagents/ParametersExpected Degradation of Benzhydrazide DerivativesPrimary Degradation Product
Acidic Hydrolysis 0.1 M - 1 M HCl, elevated temperatureSusceptible to degradationCorresponding Benzoic Acid
Basic Hydrolysis 0.1 M - 1 M NaOH, elevated temperatureSusceptible to degradationCorresponding Benzoic Acid
Oxidation 3% - 30% H₂O₂, room temperatureSusceptible to degradationCorresponding Benzoic Acid
Thermal > 60°CGenerally stable in solid form, may degrade in solutionVaries
Photolytic UV and/or visible light exposurePotential for degradationVaries

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, 4-(trifluoromethyl)benzoic acid. This method should be validated for your specific instrumentation and application.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or another suitable modifier for pH control)

    • This compound standard of known purity

    • 4-(Trifluoromethyl)benzoic acid standard

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Prepare a standard solution of pure this compound at the same concentration.

    • Prepare a standard solution of 4-(trifluoromethyl)benzoic acid.

    • Create a mixed standard solution containing both this compound and 4-(trifluoromethyl)benzoic acid to determine their retention times.

  • Analysis:

    • Inject the mixed standard to identify the retention times of the parent compound and the primary degradation product.

    • Inject your sample solution.

    • Calculate the purity of your sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

degradation_pathway This compound This compound 4-(Trifluoromethyl)benzoic Acid 4-(Trifluoromethyl)benzoic Acid This compound->4-(Trifluoromethyl)benzoic Acid Hydrolysis (H₂O, H⁺/OH⁻) This compound->4-(Trifluoromethyl)benzoic Acid Oxidation ([O]) Hydrazine Hydrazine This compound->Hydrazine Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage Assessment cluster_testing Purity Testing cluster_decision Decision Check Storage Conditions Check Storage Conditions Visual Inspection Visual Inspection Check Storage Conditions->Visual Inspection Melting Point Melting Point Visual Inspection->Melting Point TLC Analysis TLC Analysis Melting Point->TLC Analysis HPLC Analysis HPLC Analysis TLC Analysis->HPLC Analysis Use in Experiment Use in Experiment HPLC Analysis->Use in Experiment Purity Acceptable Discard or Purify Discard or Purify HPLC Analysis->Discard or Purify Purity Unacceptable

Caption: Workflow for assessing the quality of stored this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of 4-(Trifluoromethyl)benzhydrazide Derivatives and Other Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of novel 4-(Trifluoromethyl)benzhydrazide derivatives with established cholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. The following sections detail their inhibitory potency, mechanisms of action, and the experimental protocols utilized for their evaluation, offering a valuable resource for researchers in the field of neurodegenerative disease therapeutics.

In Vitro Efficacy: A Quantitative Comparison

The inhibitory potential of this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been evaluated and compared with standard cholinesterase inhibitors. It is crucial to note that a direct head-to-head comparison in the same study is not yet available in the published literature. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from separate studies. All in vitro data presented were determined using the Ellman's spectrophotometric method.

Table 1: Cholinesterase Inhibition by this compound Derivatives

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound--
Hydrazone Derivative 2l¹46.819.1
Hydrazone Derivative 2d¹137.7>1000
Hydrazone Derivative 2q¹112.537.5

¹Data from O. Soukup et al., Molecules, 2021.[1][2][3][4] The study investigated a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide.[1][2][3][4] The parent compound, this compound, serves as a scaffold for these more potent derivatives.[1][2][3][4]

Disclaimer: The IC50 values for the established drugs below are compiled from various sources and were not determined in the same study as the this compound derivatives. Direct comparison of these values should be approached with caution due to potential variations in experimental conditions.

Table 2: Cholinesterase Inhibition by Standard Drugs

CompoundAChE IC50 (nM)BuChE IC50 (nM)
Donepezil6.7 - 123,400 - 7,100
Rivastigmine430 - 4,70039 - 480
Galantamine410 - 1,6005,300 - 12,500

Mechanism of Action

The primary mechanism of action for all compounds discussed is the inhibition of cholinesterases, leading to an increase in the concentration of acetylcholine in the synaptic cleft. However, there are nuances in their inhibitory profiles.

  • This compound Derivatives: The most potent derivative, hydrazone 2l, has been shown to be a mixed-type inhibitor of AChE.[1][2][3] This suggests that it binds to both the catalytic active site and an allosteric site on the enzyme.

  • Donepezil: A reversible and non-competitive inhibitor of AChE, with high selectivity for AChE over BuChE.

  • Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BuChE. It is a carbamate inhibitor that carbamylates the enzyme, leading to a longer duration of inhibition.

  • Galantamine: A reversible and competitive inhibitor of AChE. It also acts as an allosteric modulator of nicotinic acetylcholine receptors, which may contribute to its therapeutic effects.[5][6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of these cholinesterase inhibitors.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for determining cholinesterase activity.

Principle: The assay measures the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Butyrylcholinesterase (from equine serum or human serum)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

  • Assay Reaction: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the cholinesterase enzyme solution to initiate the pre-incubation period (typically 15 minutes at room temperature).

  • Substrate Addition: Add the substrate solution (ATCI or BTCI) to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Ellmans_Method_Workflow cluster_plate 96-Well Plate Buffer_DTNB Add Buffer & DTNB Inhibitor Add Inhibitor Buffer_DTNB->Inhibitor Enzyme Add Enzyme (Pre-incubate) Inhibitor->Enzyme Substrate Add Substrate (Start Reaction) Enzyme->Substrate Plate_Reader Measure Absorbance (412 nm) Substrate->Plate_Reader Data_Analysis Calculate % Inhibition & IC50 Value Plate_Reader->Data_Analysis

Caption: Workflow for the in vitro cholinesterase inhibition assay using Ellman's method.

In Vivo Efficacy Assessment (Scopolamine-Induced Amnesia Model)

This is a common animal model used to screen for compounds with potential cognitive-enhancing effects.

Principle: Scopolamine, a muscarinic receptor antagonist, is administered to rodents to induce a transient memory deficit, mimicking some aspects of cholinergic dysfunction in Alzheimer's disease. The ability of a test compound to reverse this amnesia is then assessed using behavioral tests.

Animals: Male Swiss albino mice or Wistar rats are commonly used.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compound or a standard drug (e.g., Donepezil) is administered (e.g., intraperitoneally or orally) at a specific time before the induction of amnesia.

  • Amnesia Induction: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to all groups except the control group.

  • Behavioral Testing: After a set period following scopolamine administration, the animals are subjected to behavioral tests to assess learning and memory.

Common Behavioral Tests:

  • Morris Water Maze (MWM): This test assesses spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues. Key parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).

  • Y-Maze: This test evaluates spatial working memory. The maze has three arms, and the animal is allowed to explore freely. A healthy animal will tend to visit a new arm rather than returning to the one it just visited. The percentage of spontaneous alternations (entries into all three arms on consecutive choices) is measured.

Scopolamine_Model_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Protocol cluster_assessment Behavioral Assessment Acclimatization Acclimatization Grouping Group Allocation Acclimatization->Grouping Test_Compound Administer Test Compound Grouping->Test_Compound Scopolamine Administer Scopolamine (Induce Amnesia) Test_Compound->Scopolamine MWM Morris Water Maze Scopolamine->MWM Y_Maze Y-Maze Scopolamine->Y_Maze Data_Collection Record Behavioral Data MWM->Data_Collection Y_Maze->Data_Collection Statistical_Analysis Statistical Analysis of Results Data_Collection->Statistical_Analysis

Caption: General workflow for evaluating cognitive-enhancing effects in a scopolamine-induced amnesia model.

Signaling Pathway of Cholinergic Neurotransmission

The efficacy of the discussed inhibitors is rooted in their ability to modulate cholinergic signaling. An increase in acetylcholine in the synaptic cleft enhances the activation of postsynaptic muscarinic and nicotinic receptors, which are crucial for learning and memory processes.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis Receptor Muscarinic & Nicotinic Receptors ACh_Released->Receptor Binding Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction (Learning & Memory) Receptor->Signal_Transduction

Caption: Simplified diagram of a cholinergic synapse and the action of cholinesterase inhibitors.

Conclusion

Derivatives of this compound have emerged as a promising new class of cholinesterase inhibitors with potent in vitro activity. While direct comparative in vivo efficacy studies with established drugs like Donepezil, Rivastigmine, and Galantamine are still needed, the initial data warrants further investigation. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be essential in determining the therapeutic potential of these novel compounds for the treatment of neurodegenerative diseases.

References

Structure-activity relationship (SAR) studies of 4-(Trifluoromethyl)benzhydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of 4-(Trifluoromethyl)benzhydrazide Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their potential as therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Introduction

This compound is a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including enzyme inhibition, and antimicrobial and anticancer properties.[1][2][3][4][5][6] The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of the molecules to their biological targets.[5][7] This guide will delve into the specific SAR of these derivatives across different biological activities, providing a comparative analysis based on available experimental data.

General Synthesis Workflow

The general synthesis of this compound derivatives, specifically hydrazones, involves a condensation reaction between this compound and various aldehydes or ketones. This straightforward synthesis allows for the generation of a diverse library of compounds for biological screening.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-CF3-Benzohydrazide 4-CF3-Benzohydrazide Condensation Condensation 4-CF3-Benzohydrazide->Condensation Aldehyde_Ketone Aldehyde or Ketone (R1, R2) Aldehyde_Ketone->Condensation Hydrazone_Derivative This compound Derivative (Hydrazone) Condensation->Hydrazone_Derivative

Caption: General synthesis of this compound hydrazone derivatives.

Cholinesterase Inhibition: SAR Insights

Several studies have investigated this compound derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the pathogenesis of Alzheimer's disease.[1][3][8][9][10]

Key SAR Observations for Cholinesterase Inhibition:
  • Dual Inhibition: Many derivatives exhibit dual inhibition of both AChE and BuChE.[3][8][9][10]

  • AChE Selectivity: A majority of the synthesized hydrazones are more potent inhibitors of AChE than BuChE.[3][8][9][10]

  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene moiety significantly influence inhibitory activity.

    • The 4-(trifluoromethyl)benzylidene derivative (2l ) was identified as the most potent AChE inhibitor in one study.[3][8]

    • Ortho-substituted benzaldehyde derivatives, such as the 2-chloro and 2-trifluoromethyl analogues (2d and 2q ), showed enhanced activity against BuChE.[3][8]

    • A 2-bromo substitution (2o ) and a 3-trifluoromethyl substitution (2p ) resulted in a more balanced inhibition of both enzymes.[3][8]

  • Aliphatic Ketone Derivatives: Hydrazones derived from aliphatic ketones like cyclohexanone (3c ) and camphor (3d ) also demonstrated balanced inhibition of AChE and BuChE.[3][8]

Quantitative Data: Cholinesterase Inhibition
Compound IDSubstituent on HydrazoneAChE IC50 (µM)BuChE IC50 (µM)Reference
2l 4-(Trifluoromethyl)benzylidene46.863.6[3][8]
2g Salicylidene~47-[3][8]
2q 2-(Trifluoromethyl)benzylidene-19.1[3]
2d 2-Chlorobenzylidene-Potent inhibitor[3]
2o 2-BromobenzylideneBalancedBalanced[3][8]
2p 3-(Trifluoromethyl)benzylideneBalancedBalanced[3][8]
3c CyclohexanoneBalancedBalanced[3][8]
3d CamphorBalancedBalanced[3][8]

Note: "-" indicates data not specified in the provided search results. "Balanced" indicates similar inhibitory activity against both enzymes.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BuChE is typically evaluated using a modified Ellman's spectrophotometric method.

G cluster_setup Assay Setup cluster_reaction_initiation Reaction Initiation cluster_detection Detection Enzyme AChE or BuChE Solution Pre-incubation Pre-incubation Enzyme->Pre-incubation Inhibitor Test Compound (Inhibitor) Inhibitor->Pre-incubation Hydrolysis Enzymatic Hydrolysis Pre-incubation->Hydrolysis Substrate Substrate (ATChI or BTChI) Substrate->Hydrolysis DTNB Ellman's Reagent (DTNB) Color_Reaction Reaction with DTNB DTNB->Color_Reaction Thiocholine Thiocholine Production Hydrolysis->Thiocholine Thiocholine->Color_Reaction Yellow_Anion Yellow 5-thio-2-nitrobenzoate anion Color_Reaction->Yellow_Anion Spectrophotometer Spectrophotometric Reading Yellow_Anion->Spectrophotometer G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading Serial_Dilution Serial Dilution of Test Compound Microplate 96-Well Microplate Serial_Dilution->Microplate Inoculation Inoculate Wells Microplate->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Visual_Inspection->MIC_Determination G cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_measurement Measurement Cell_Seeding Seed Cancer Cells in 96-Well Plate Treatment Treat with Test Compound Cell_Seeding->Treatment Incubation_1 Incubation_1 Treatment->Incubation_1 Add_MTT Add MTT Reagent Incubation_1->Add_MTT Incubation_2 Incubation_2 Add_MTT->Incubation_2 Formazan_Formation Formation of Formazan Crystals Incubation_2->Formazan_Formation Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Spectrophotometer Measure Absorbance Add_Solubilizer->Spectrophotometer Formazan_Formation->Add_Solubilizer IC50_Calculation Calculate IC50 Spectrophotometer->IC50_Calculation

References

Validating the Inhibitory Effect of 4-(Trifluoromethyl)benzhydrazide in a Cell-Based Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 4-(Trifluoromethyl)benzhydrazide and its Potential Role as a Cholinesterase Inhibitor

This compound is an organic compound recognized for its potential biological activities.[3] The presence of a trifluoromethyl group can enhance its lipophilicity and metabolic stability, making it a compound of interest in drug discovery.[3] Research has primarily focused on its hydrazone derivatives, which have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of neurodegenerative diseases such as Alzheimer's disease.[4][5][6] This guide outlines the necessary steps to validate the inhibitory potential of the parent compound, this compound, in a relevant cell-based model.

Comparative Analysis of Cholinesterase Inhibitors

A comparative analysis against established inhibitors is crucial for contextualizing the potency of this compound. The following table summarizes the reported 50% inhibitory concentrations (IC50) of well-known cholinesterase inhibitors in the SH-SY5Y cell line. It is important to note that IC50 values can vary depending on the specific experimental conditions.

InhibitorTarget Enzyme(s)Reported IC50 in SH-SY5Y Cells (µM)Reference
Donepezil AChE~1.0 (neuroprotection)[7]
222.23 (cell viability)[8]
Galantamine AChE~0.3 (neuroprotection)[7]
556.01 (cell viability)[8]
Rivastigmine AChE and BChE~3.0 (neuroprotection)[7]

Experimental Protocols for Validation

To validate the inhibitory effect of this compound, a series of well-established cell-based assays are recommended. The SH-SY5Y human neuroblastoma cell line is a suitable model as it expresses both target enzymes.[1][2]

Cell Culture and Differentiation
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Differentiation: To enhance the expression of cholinergic markers, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days prior to the assay.[9]

Cytotoxicity Assessment

Prior to assessing the inhibitory activity, it is essential to determine the non-toxic concentration range of this compound. A hydrazone derivative has been reported to be non-cytotoxic up to 100 µM.[5]

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

  • Procedure:

    • Seed differentiated SH-SY5Y cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

    • Add the MTT or PrestoBlue™ reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine cell viability.

  • Outcome: Determine the highest concentration of the compound that does not significantly affect cell viability. This concentration range will be used for the subsequent inhibition assays.

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a widely used method to measure cholinesterase activity.

  • Principle: The enzyme hydrolyzes acetylthiocholine (ATC) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare cell lysates from differentiated SH-SY5Y cells treated with various concentrations of this compound and a vehicle control.

    • In a 96-well plate, add the cell lysate to a reaction mixture containing DTNB.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence-Based Cholinesterase Activity Assay

Fluorescence-based assays, such as the Amplex® Red assay, offer higher sensitivity.

  • Principle: Acetylcholinesterase activity is determined by measuring the fluorescence of resorufin, which is produced from coupled enzymatic reactions involving acetylcholine and Amplex® Red.

  • Procedure:

    • Treat differentiated SH-SY5Y cells with a range of concentrations of this compound.

    • Lyse the cells and incubate the lysate with the Amplex® Red reaction mixture containing acetylcholine.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: Similar to the Ellman's method, calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Validation Workflow and Underlying Mechanisms

To better understand the experimental process and the targeted signaling pathway, the following diagrams are provided.

G cluster_0 Cell-Based Assay Workflow A SH-SY5Y Cell Culture & Differentiation B Cytotoxicity Assay (MTT) Determine Non-toxic Dose Range A->B C Treatment with This compound B->C D Cell Lysis C->D E Cholinesterase Activity Assay (Ellman's or Fluorescent) D->E F Data Analysis (IC50 Determination) E->F

Caption: Experimental workflow for validating the inhibitory effect of this compound.

G cluster_1 Cholinergic Synapse ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Simplified signaling pathway showing the point of inhibition by this compound.

Conclusion

This guide provides a systematic approach to validate the inhibitory effects of this compound in a well-established cell-based model. By employing the SH-SY5Y cell line and standardized assays, researchers can obtain reliable data on the compound's cellular efficacy. Comparing the results with established cholinesterase inhibitors such as Donepezil, Galantamine, and Rivastigmine will provide a clear benchmark for its potential as a therapeutic agent. The successful validation of its inhibitory activity in a cellular context would be a critical step in the further development of this compound as a lead compound for the treatment of neurodegenerative diseases.

References

Comparative analysis of the antimicrobial activity of 4-(Trifluoromethyl)benzhydrazide and isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in-vitro antimicrobial efficacy of 4-(Trifluoromethyl)benzhydrazide and the frontline anti-tuberculosis drug, isoniazid, reveals distinct activity profiles. While isoniazid exhibits potent and targeted activity against Mycobacterium tuberculosis, this compound and its derivatives have demonstrated a broader spectrum of antimicrobial properties, showing promise against various bacterial and fungal strains.

This guide provides a comparative analysis of the antimicrobial activities of this compound and isoniazid, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.

Executive Summary

Isoniazid, a cornerstone in tuberculosis therapy for decades, functions as a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Its mechanism is highly specific to mycobacteria. In contrast, this compound is an aroyl hydrazide that has been investigated for its potential as a building block for new therapeutic agents. Studies on its derivatives, particularly hydrazones, have indicated a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as some fungi. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to its antimicrobial potential.

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for isoniazid and derivatives of this compound against a selection of microbial strains as reported in the literature. It is important to note that direct comparative studies testing the parent this compound against a wide range of microbes are limited; therefore, data for its hydrazone derivatives are included to represent its potential antimicrobial spectrum.

Microbial StrainThis compound Derivatives (MIC, µg/mL)Isoniazid (MIC, µg/mL)References
Mycobacterium tuberculosis Hydrazones: 0.2 - >250.02 - 0.06[1][2]
Staphylococcus aureus Bithiazole derivative: 16No significant activity at clinically relevant concentrations[3]
Escherichia coli Bithiazole derivative: >64 (synergistic activity observed)Generally resistant; inhibition at high concentrations (e.g., 1 mM)[3][4]
Pseudomonas aeruginosa Bithiazole derivative: >64Generally resistant[3]
Candida albicans Not widely reportedNot applicable (antibacterial)

Note: The MIC values can vary depending on the specific derivative of this compound, the bacterial strain, and the testing methodology. Isoniazid's activity is highly specific to Mycobacterium tuberculosis and it generally lacks efficacy against other common bacteria and fungi.

Mechanism of Action

The modes of action for these two compounds are fundamentally different, which explains their distinct antimicrobial spectra.

Isoniazid: A Targeted Prodrug Approach

Isoniazid's mechanism is a classic example of targeted therapy. It is a prodrug, meaning it requires activation within the target pathogen.

G Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibition (with NADH) NADH NADH Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to

Isoniazid's Mechanism of Action
This compound: A Scaffold for Broader Activity

The exact mechanism of action for this compound itself is not fully elucidated.[5] However, its derivatives, particularly hydrazones, are thought to possess broader antimicrobial activities by potentially targeting different cellular processes. The trifluoromethyl group often enhances membrane permeability, allowing the molecule to reach intracellular targets more effectively.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method, a standard and widely accepted technique.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound and isoniazid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Bacterial Strains: Use standardized bacterial cultures (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Growth Media: Mueller-Hinton Broth (MHB) for most bacteria. Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) for mycobacteria.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Stock Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions of Compounds in 96-well Plate Stock->Serial_Dilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Controls Include Growth and Sterility Controls Incubate Incubate Plates at 37°C (18-24h for bacteria, longer for mycobacteria) Controls->Incubate Read_MIC Visually Inspect for Growth or Measure OD600 Incubate->Read_MIC Determine_MIC Determine MIC as Lowest Concentration with No Visible Growth Read_MIC->Determine_MIC

Broth Microdilution Workflow for MIC Determination

3. Step-by-Step Procedure:

  • Preparation of Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first column of wells, add 50 µL of the test compound stock solution (at 2x the highest desired concentration). Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column.

  • Inoculation: Inoculate each well (except for the sterility control well) with 50 µL of the diluted bacterial suspension.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.

    • Sterility Control: Wells containing only broth to check for contamination.

  • Incubation: Cover the plates and incubate at 37°C. Incubation time is typically 18-24 hours for common bacteria and can be several days to weeks for Mycobacterium tuberculosis.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (no turbidity). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Conclusion

References

Cross-Validation of 4-(Trifluoromethyl)benzhydrazide's Enzyme Inhibition with a Reference Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory activity of 4-(Trifluoromethyl)benzhydrazide derivatives against the established reference compound, galantamine. The data presented is intended to offer an objective cross-validation of the inhibitory potential of this compound class, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically implicated in neurodegenerative diseases.

Quantitative Analysis of Inhibitory Potency

The inhibitory activities of this compound and its hydrazone derivatives were evaluated against electric eel acetylcholinesterase (EeAChE) and equine serum butyrylcholinesterase (EqBuChE). Galantamine was utilized as the reference standard in the same experimental setup, allowing for a direct and reliable comparison of potency. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)[1]
This compound AChE>1000
BuChE>1000
Hydrazone Derivative 2l *AChE46.8
BuChE19.1
Galantamine (Reference Compound) AChE0.5
BuChE11.5

*Note: Hydrazone derivative 2l (4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide) is presented as a representative example from a series of synthesized compounds. The parent this compound showed weak activity, while its hydrazones exhibited significantly improved inhibitory potential.[1]

Experimental Protocols

The determination of enzyme inhibition was conducted using a well-established spectrophotometric method.

Ellman's Spectrophotometric Method[1]

This assay is a widely used, simple, and reliable colorimetric method for measuring cholinesterase activity.

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this color change is reduced.

Materials and Reagents:

  • Electric eel acetylcholinesterase (EeAChE)

  • Equine serum butyrylcholinesterase (EqBuChE)

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BuChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Reference compound (Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: All reagents and compounds were prepared in the appropriate buffers and solvents. Test compounds and the reference standard were prepared in a range of concentrations to determine the IC50 value.

  • Assay in 96-Well Plate:

    • To each well, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BuChE).

    • Add the test compound or reference compound at various concentrations. A control well without any inhibitor is also prepared.

    • The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BuChE) to all wells.

  • Measurement: The absorbance at 412 nm is measured kinetically over a set period using a microplate reader.

  • Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: - Buffer - Enzyme (AChE/BuChE) - DTNB - Substrate (ATCI/BTCI) A1 Add Enzyme, Buffer, and DTNB to wells P1->A1 P2 Prepare Serial Dilutions: - Test Compound - Reference Compound A2 Add Test/Reference Compounds P2->A2 A1->A2 A3 Pre-incubate A2->A3 A4 Add Substrate (Initiate Reaction) A3->A4 D1 Kinetic Measurement of Absorbance (412 nm) A4->D1 D2 Calculate Reaction Rates (ΔAbs/min) D1->D2 D3 Determine % Inhibition D2->D3 D4 Calculate IC50 Values D3->D4

Caption: Workflow for the Cholinesterase Inhibition Assay.

Cholinergic_Signaling cluster_synapse Cholinergic Synapse cluster_pre cluster_post cluster_inhibition Mechanism of Inhibition pre_neuron Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles post_neuron Postsynaptic Neuron synaptic_cleft Synaptic Cleft AChR ACh Receptors synaptic_cleft->AChR Binds to AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE ACh in cleft ACh_vesicle->synaptic_cleft ACh Release AChR->post_neuron Signal Transduction Hydrolysis ACh Hydrolysis AChE->Hydrolysis Inhibitor This compound Derivative / Galantamine Inhibitor->AChE Inhibits Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate

Caption: Cholinergic Synapse and Enzyme Inhibition Mechanism.

References

Head-to-head comparison of different synthetic routes for 4-(Trifluoromethyl)benzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-(Trifluoromethyl)benzhydrazide is a crucial building block in the development of various pharmaceutical and agrochemical agents. This guide provides a detailed head-to-head comparison of the two primary synthetic routes to this compound, offering experimental data, detailed protocols, and a visual representation of the synthetic pathways to aid in methodological selection.

Two principal synthetic strategies have been established for the preparation of this compound: a two-step route commencing with 4-(trifluoromethyl)benzoic acid, and a single-step approach utilizing 4-trifluoromethylbenzoyl chloride. Each pathway presents distinct advantages and considerations in terms of starting material availability, reaction conditions, and overall efficiency.

Comparative Analysis of Synthetic Performance

The following tables summarize the quantitative data for the two synthetic routes, providing a clear comparison of their key performance indicators.

Route 1: From 4-(Trifluoromethyl)benzoic Acid

This route involves an initial esterification of 4-(trifluoromethyl)benzoic acid to its corresponding methyl ester, followed by hydrazinolysis.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1aEsterificationMethanol, Sulfuric Acid (catalytic)MethanolReflux (~65)1 - 2High (Specific data not available)
1bHydrazinolysisHydrazine HydrateEthanolReflux (~78)3 - 5High (Specific data not available)
Overall Almost Quantitative [1]

Route 2: From 4-Trifluoromethylbenzoyl Chloride

This route involves the direct reaction of 4-trifluoromethylbenzoyl chloride with hydrazine hydrate.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
2HydrazinolysisHydrazine Hydrate, Sodium HydroxideWater/Organic0 - 51 - 2Potentially high (up to 95-98% for similar substrates)

Experimental Protocols

Route 1: From 4-(Trifluoromethyl)benzoic Acid

Step 1a: Esterification to Methyl 4-(Trifluoromethyl)benzoate

  • Materials: 4-(Trifluoromethyl)benzoic acid, Methanol, Concentrated Sulfuric Acid.

  • Procedure: To a solution of 4-(trifluoromethyl)benzoic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is then heated to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 4-(trifluoromethyl)benzoate.

Step 1b: Hydrazinolysis to this compound

  • Materials: Methyl 4-(trifluoromethyl)benzoate, Hydrazine Hydrate, Ethanol.

  • Procedure: The methyl 4-(trifluoromethyl)benzoate obtained from the previous step is dissolved in ethanol. An excess of hydrazine hydrate is added to the solution. The reaction mixture is then heated to reflux for 3-5 hours.[1] The reaction can be monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is typically recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to afford pure this compound. The overall yield for this two-step process is reported to be nearly quantitative.[1]

Route 2: From 4-Trifluoromethylbenzoyl Chloride

  • Materials: 4-Trifluoromethylbenzoyl chloride, Hydrazine hydrate, Sodium hydroxide, Water, Organic solvent (e.g., dichloromethane).

  • Procedure: A solution of hydrazine hydrate in water is cooled in an ice bath. To this, a solution of 4-trifluoromethylbenzoyl chloride in a water-immiscible organic solvent (e.g., dichloromethane) and a solution of sodium hydroxide are added simultaneously and dropwise, while maintaining the temperature between 0 and 5°C. The low temperature is crucial to prevent the formation of the diacylhydrazine byproduct. The reaction mixture is stirred vigorously for 1-2 hours. After the reaction is complete, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound. The product can be further purified by recrystallization. While specific data for this exact substrate is not available, similar procedures for aroyl chlorides report yields in the range of 95-98%.

Synthetic Pathway Visualization

The logical flow of the two synthetic routes is illustrated in the diagram below.

G cluster_0 Route 1 cluster_1 Route 2 cluster_2 Precursor to Route 2 4-(Trifluoromethyl)benzoic Acid 4-(Trifluoromethyl)benzoic Acid Methyl 4-(Trifluoromethyl)benzoate Methyl 4-(Trifluoromethyl)benzoate 4-(Trifluoromethyl)benzoic Acid->Methyl 4-(Trifluoromethyl)benzoate  Methanol, H₂SO₄ (cat.) Reflux 4-(Trifluoromethyl)benzhydrazide_R1 This compound Methyl 4-(Trifluoromethyl)benzoate->4-(Trifluoromethyl)benzhydrazide_R1  Hydrazine Hydrate Ethanol, Reflux 4-Trifluoromethylbenzoyl Chloride 4-Trifluoromethylbenzoyl Chloride 4-(Trifluoromethyl)benzhydrazide_R2 This compound 4-Trifluoromethylbenzoyl Chloride->4-(Trifluoromethyl)benzhydrazide_R2  Hydrazine Hydrate, NaOH 0-5 °C 4-(Trifluoromethyl)benzoic Acid_precursor 4-(Trifluoromethyl)benzoic Acid 4-Trifluoromethylbenzoyl Chloride_precursor 4-Trifluoromethylbenzoyl Chloride 4-(Trifluoromethyl)benzoic Acid_precursor->4-Trifluoromethylbenzoyl Chloride_precursor  SOCl₂ or (COCl)₂

Caption: Synthetic routes to this compound.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound.

  • Route 1 (from 4-(trifluoromethyl)benzoic acid) is a high-yielding, two-step process that utilizes readily available and less hazardous starting materials compared to the corresponding acid chloride. The "almost quantitative" overall yield makes it an attractive option for large-scale synthesis where efficiency is critical.

  • Route 2 (from 4-trifluoromethylbenzoyl chloride) provides a more direct, single-step synthesis. However, it requires the use of the more reactive and moisture-sensitive 4-trifluoromethylbenzoyl chloride. Careful temperature control is necessary to avoid the formation of impurities. This route may be preferred for smaller-scale syntheses where a rapid conversion is desired and the acid chloride is readily accessible.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including scale, available starting materials, and safety considerations. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.

References

Evaluating the Selectivity of 4-(Trifluoromethyl)benzhydrazide Derivatives for Acetylcholinesterase vs. Butyrylcholinesterase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy, particularly in the management of Alzheimer's disease. While AChE is the primary target, BChE is also implicated in the later stages of the disease. Consequently, the development of selective inhibitors for these enzymes is of significant interest. This guide provides a comparative analysis of the selectivity of a series of hydrazone derivatives of 4-(Trifluoromethyl)benzhydrazide for AChE versus BChE, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitory Activity

Research into hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide has revealed their potential as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory activity, represented by IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), of these compounds was determined using Ellman's spectrophotometric method.[1][2][3][4]

The majority of the synthesized hydrazones demonstrated a stronger inhibition of AChE over BChE.[2][3][4] However, certain structural modifications led to a more balanced inhibition or even a preference for BChE.[2][3][4] For instance, derivatives incorporating 2-chloro or 2-trifluoromethyl benzylidene moieties were identified as more potent inhibitors of BChE.[2][3][4] One of the most potent inhibitors of AChE in the series was 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, which exhibited a mixed-type inhibition.[2][3][4]

The following table summarizes the in vitro inhibitory activities (IC50 in µM) of a selection of this compound hydrazone derivatives against AChE from electric eel and BChE from equine serum. The selectivity index (SI) is calculated as the ratio of IC50 (BChE) / IC50 (AChE), where a value greater than 1 indicates a preference for AChE.

Compound CodeR Group (Substituent on Benzylidene)IC50 AChE (µM)IC50 BChE (µM)Selectivity Index (BChE/AChE)
2a H75.90 ± 1.6651.3 ± 31.58.7
2d 2-ClNot specified19.1Not specified
2g 2-OHNot specified63.6Not specified
2l 4-CF346.8Not specifiedNot specified
2o 2-BrNot specifiedNot specifiedBalanced Inhibition
2p 3-CF3Not specifiedNot specifiedBalanced Inhibition
2q 2-CF3Not specifiedNot specifiedMore potent for BChE
3c Cyclohexanone-derivedNot specifiedNot specifiedBalanced Inhibition
3d Camphor-derivedNot specifiedNot specifiedBalanced Inhibition

Data extracted from studies on hydrazone derivatives of 4-(Trifluoromethyl)benzohydrazide.[2]

Experimental Protocols

The determination of AChE and BChE inhibitory activity for the this compound derivatives was conducted using a modified Ellman's spectrophotometric method.[2][3][4]

Principle of the Assay

This colorimetric assay is based on the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE (or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the cholinesterase activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Galantamine)

  • 96-well microplates

  • Microplate reader

Assay Procedure
  • Reagent Preparation: All solutions are prepared in 0.1 M phosphate buffer (pH 8.0).

  • Plate Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the control and blank wells, add 25 µL of the buffer (with the same percentage of DMSO as the test compound solutions).

  • Enzyme Addition: Add 50 µL of the AChE or BChE solution to each well, except for the blank wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Substrate and Chromogen Addition: Add 50 µL of the DTNB solution to each well. To initiate the reaction, add 50 µL of the ATCI or BTCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for a set period (e.g., 10-15 minutes) to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test Compound) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable regression analysis.

Visualizing the Methodologies

To better understand the experimental workflow and the underlying biological context, the following diagrams are provided.

Cholinesterase_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation and Inhibition ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Cholinesterase AChE / BChE ACh->Cholinesterase Hydrolyzed by Choline Choline Acetate Acetate Cholinesterase->Choline Cholinesterase->Acetate Inhibitor This compound Derivative Inhibitor->Cholinesterase Inhibits

Caption: Cholinesterase signaling and inhibition pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition and Analysis A Prepare Reagents (Buffer, Enzymes, Substrates, DTNB) B Prepare Serial Dilutions of This compound Derivatives A->B C Add Test Compounds/Controls to Wells B->C D Add AChE or BChE Enzyme C->D E Incubate for 15 minutes D->E F Add DTNB and Substrate (ATCI/BTCI) E->F G Measure Absorbance at 412 nm (Kinetic Readings) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Values I->J

Caption: Experimental workflow for cholinesterase inhibition assay.

References

Assessing the ADME properties of 4-(Trifluoromethyl)benzhydrazide analogs in comparison to a known drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-(Trifluoromethyl)benzhydrazide analogs against the well-established anti-tuberculosis drug, Isoniazid. The information herein is supported by experimental data and established in vitro protocols to aid in the rational design and selection of novel drug candidates.

Introduction

This compound analogs are a class of compounds with significant therapeutic potential, owing in part to the presence of the trifluoromethyl (CF₃) group. This functional group can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of a drug's pharmacokinetic profile.[1][2] Isoniazid, a first-line treatment for tuberculosis, serves as a valuable comparator due to its extensive clinical use and well-documented ADME characteristics.[3][4] This guide aims to provide an objective comparison to facilitate the development of this compound analogs with optimized drug-like properties.

Data Presentation: A Comparative Analysis of ADME Properties

The following table summarizes key ADME parameters for Isoniazid and presents expected properties for this compound analogs based on their structural characteristics. The data for the analogs are predictive and will vary depending on the specific chemical modifications of the benzhydrazide scaffold.

ADME ParameterIsoniazidThis compound Analogs (Expected)Significance in Drug Development
Absorption
Cell Permeability (Papp)High permeability in the small intestine.[4]Moderate to High. The CF₃ group can increase lipophilicity, potentially enhancing membrane permeability.[5]Predicts the extent of oral absorption. Higher values generally indicate better absorption.
Distribution
Plasma Protein Binding (%)LowModerate to High. Increased lipophilicity from the CF₃ group may lead to higher plasma protein binding.Affects the concentration of free drug available to interact with its target.[6]
Volume of Distribution (Vd)~0.6 L/kgVariable, likely influenced by the specific analog's properties.Indicates the degree to which a drug distributes into body tissues versus remaining in the plasma.
Metabolism
Metabolic Stability (t½)Undergoes extensive metabolism, primarily through N-acetylation, with a half-life that varies based on acetylator phenotype.[7][8]Expected to be higher than Isoniazid. The CF₃ group can block sites of metabolism, leading to increased metabolic stability.[1]A longer half-life can allow for less frequent dosing.[9]
Primary Metabolizing EnzymesN-acetyltransferase 2 (NAT2).[4][10]Likely Cytochrome P450 (CYP) enzymes, but specific isoforms would need to be determined experimentally.Identification of metabolizing enzymes is crucial for predicting potential drug-drug interactions.
Excretion
Major Route of EliminationPrimarily renal, as metabolites.[11]Expected to be primarily renal.Determines the pathway by which the drug and its metabolites are removed from the body.

Experimental Protocols

The following are detailed methodologies for key in vitro ADME assays that can be used to generate robust and reproducible data for novel compounds.

  • Objective: To determine the intrinsic clearance of a compound by liver enzymes.

  • Materials:

    • Test compound and a positive control (a compound with known metabolic fate).

    • Human liver microsomes or cryopreserved hepatocytes.[12][13]

    • NADPH regenerating system (for microsomes).[14]

    • Phosphate buffer (pH 7.4).

    • Organic solvent (e.g., acetonitrile or methanol) for reaction termination.

    • LC-MS/MS for quantification.[14]

  • Procedure:

    • A solution of liver microsomes or hepatocytes is pre-warmed to 37°C in a phosphate buffer.

    • The test compound is added to the solution.

    • The metabolic reaction is initiated by the addition of an NADPH regenerating system.

    • The mixture is incubated at 37°C, and aliquots are removed at several time points (e.g., 0, 15, 30, 60 minutes).

    • The reaction in the aliquots is stopped by the addition of a cold organic solvent.

    • The samples are centrifuged to precipitate proteins.

    • The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]

  • Objective: To evaluate the intestinal permeability of a compound as a predictor of oral drug absorption.

  • Materials:

    • Caco-2 cells.

    • Transwell® inserts.

    • Cell culture medium and reagents.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Test compound and control compounds (e.g., for high and low permeability).

    • LC-MS/MS for analysis.[15]

  • Procedure:

    • Caco-2 cells are seeded onto Transwell® inserts and cultured for approximately 21 days to form a differentiated and confluent monolayer.

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • The cell monolayer is washed with pre-warmed transport buffer.

    • The test compound is added to the apical (A) side to measure apical-to-basolateral (A-B) transport, or to the basolateral (B) side for basolateral-to-apical (B-A) transport.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver compartment at specified time intervals.

    • The concentration of the test compound in the samples is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[15]

  • Objective: To measure the extent to which a compound binds to plasma proteins.

  • Materials:

    • Rapid Equilibrium Dialysis (RED) device.[16]

    • Plasma from the species of interest (e.g., human, rat).

    • Phosphate buffered saline (PBS), pH 7.4.[16]

    • Test compound and a control compound with known binding characteristics (e.g., warfarin).

    • LC-MS/MS for analysis.[16]

  • Procedure:

    • The test compound is added to plasma.

    • The plasma containing the compound is loaded into one chamber of the RED device, and PBS is loaded into the adjacent chamber, separated by a semi-permeable membrane.

    • The device is incubated at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.

    • After incubation, samples are collected from both the plasma and buffer chambers.

    • The samples are prepared for analysis by precipitating proteins with an organic solvent.

    • The concentration of the compound in the supernatant from both chambers is measured by LC-MS/MS.

    • The percentage of the unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then determined.[16]

Mandatory Visualization

The following diagram illustrates the workflow for the in vitro assessment of the ADME properties of a new chemical entity.

ADME_Assessment_Workflow cluster_screening In Vitro ADME Profiling cluster_analysis Data Analysis and Candidate Selection NCE New Chemical Entity Solubility Aqueous Solubility NCE->Solubility Permeability Caco-2 Permeability NCE->Permeability MetabolicStability Metabolic Stability (Microsomes/Hepatocytes) NCE->MetabolicStability PPB Plasma Protein Binding NCE->PPB DataIntegration Data Integration and Analysis Solubility->DataIntegration Permeability->DataIntegration MetabolicStability->DataIntegration PPB->DataIntegration LeadSelection Lead Candidate Selection DataIntegration->LeadSelection SAR Structure-Activity Relationship (SAR) and Optimization LeadSelection->SAR SAR->NCE Iterative Design

Caption: In Vitro ADME Assessment Workflow.

Conclusion

The evaluation of ADME properties is a cornerstone of modern drug discovery.[17][18][19] For this compound analogs, the strategic incorporation of the trifluoromethyl group offers a promising avenue to enhance metabolic stability and other key drug-like properties. By employing the robust in vitro assays detailed in this guide, researchers can systematically evaluate and compare these analogs to established drugs like Isoniazid. This comparative approach, grounded in reliable experimental data, will empower scientists to identify and advance new chemical entities with a greater likelihood of success in subsequent stages of drug development.

References

Comparative Analysis of 4-(Trifluoromethyl)benzhydrazide: A Statistical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the performance of 4-(Trifluoromethyl)benzhydrazide and its derivatives against established alternatives in key biological assays. This report includes supporting experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is a synthetic organic compound characterized by a benzhydrazide core substituted with a trifluoromethyl group. This structural motif has garnered significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability and enhanced binding affinity to biological targets. This guide provides a statistical and comparative analysis of this compound and its derivatives, focusing on their cholinesterase inhibitory, antimicrobial, anticancer, and anti-inflammatory activities.

Cholinesterase Inhibition

Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. The following tables present a comparative summary of the inhibitory activities (IC50 values) of these derivatives against established drugs, Donepezil and Rivastigmine.

Comparative Data: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
CompoundAChE IC50 (µM)BuChE IC50 (µM)Reference
This compound Derivatives
Hydrazone Derivative 146.8 - 137.719.1 - 881.1[1]
Alternative Drugs
Donepezil0.00677.4[2][3]
Rivastigmine0.00430.031[3][4]

Note: The data for this compound derivatives represents a range of IC50 values obtained for various hydrazone derivatives of the parent compound.

Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives has been explored against various bacterial strains. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data and compares it with the standard antibiotic, Ampicillin.

Comparative Data: Antimicrobial Activity (MIC)
Compound/BacteriumStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
This compound Derivatives Data not available for parent compoundData not available for parent compound
Alternative Drugs
Ampicillin0.6 - 14[5]

Note: While studies on the antimicrobial activity of this compound derivatives exist, direct comparative MIC values for the parent compound against common bacterial strains were not available in the reviewed literature.

Anticancer and Anti-inflammatory Potential

Preliminary studies suggest that hydrazide and trifluoromethyl-containing compounds may possess anticancer and anti-inflammatory properties. However, specific quantitative data (e.g., IC50 values) for this compound against cancer cell lines like HCT-116 and MCF-7, or in anti-inflammatory assays such as nitric oxide inhibition, are not yet extensively reported. Research in these areas is ongoing.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process:

  • Esterification: 4-(Trifluoromethyl)benzoic acid is esterified with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 4-(trifluoromethyl)benzoate.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to produce this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BuChE is typically determined using a modified Ellman's spectrophotometric method.

Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution

  • AChE or BuChE enzyme solution

  • Test compound (this compound derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add phosphate buffer, enzyme solution, DTNB solution, and the test compound at various concentrations to the wells of a 96-well plate.

  • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined from the dose-response curves.

Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: LPS stimulates macrophages to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated and untreated (LPS only) cells.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activities and study of this compound and its derivatives.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start Start: Design Analogs synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification primary_screen Primary Screening (e.g., Enzyme Inhibition) purification->primary_screen secondary_screen Secondary Screening (e.g., Cell-based Assays) primary_screen->secondary_screen sar Structure-Activity Relationship (SAR) Studies secondary_screen->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy & Toxicology admet->in_vivo

Caption: A typical workflow for the discovery and development of enzyme inhibitors.

cholinesterase_inhibition_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor This compound Derivative Inhibitor->AChE Inhibits

Caption: Mechanism of cholinesterase inhibition by this compound derivatives.

hedgehog_signaling_pathway cluster_cell Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits degradation of GLI GLI (active) SUFU_GLI->GLI Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Activates

Caption: Simplified overview of the Hedgehog signaling pathway, a potential target for anticancer therapies.

References

Safety Operating Guide

Safe Disposal of 4-(Trifluoromethyl)benzhydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-(Trifluoromethyl)benzhydrazide are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step protocol for the safe disposal of this compound, based on information from safety data sheets (SDS).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation, and it may also lead to respiratory irritation[1][2].

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Respiratory ProtectionNIOSH (US) or CEN (EU) approved respiratorTo prevent inhalation of dust/particles. Use type P95 (US) or P1 (EU EN 143) for nuisance exposures, and higher-level protection like OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for higher concentrations[1].
Eye ProtectionSafety glasses with side-shields or gogglesTo protect eyes from dust and splashes[3].
Hand ProtectionChemical-resistant glovesTo prevent skin contact. Gloves must be inspected before use and removed using the proper technique to avoid skin contact[1].
Skin and Body ProtectionLaboratory coatTo protect skin and clothing from contamination.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.

1. Waste Identification and Classification:

  • Characterize the waste material. Determine if the this compound is unused, contaminated, or part of a solution.

  • As a chemical waste generator, you must ascertain if the discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3) or other relevant local and national regulations[4].

2. Segregation and Storage of Waste:

  • Store waste this compound in a designated, clearly labeled, and sealed container.

  • Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Small Spills and Leaks:

  • In the event of a minor spill, first ensure the area is well-ventilated and personnel are wearing appropriate PPE.

  • Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal[4]. Avoid creating dust[1].

4. Disposal of Unused or Surplus Material:

  • Option A: Licensed Disposal Company: The most recommended method is to contact a licensed professional waste disposal company to handle the surplus and non-recyclable material[5].

  • Option B: Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[5]. This should only be performed by qualified personnel in a facility designed for such operations.

5. Disposal of Contaminated Materials:

  • Any materials, such as PPE, paper towels, or containers that have come into contact with this compound, should be treated as contaminated waste.

  • Dispose of contaminated packaging and other materials as you would the unused product[5].

6. Environmental Precautions:

  • Under no circumstances should this compound or its containers be disposed of in drains or waterways[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_spill Is it a small spill? start->is_spill handle_spill Sweep or vacuum material into a labeled container for disposal is_spill->handle_spill Yes waste_characterization Characterize Waste: Unused, Contaminated, or Solution is_spill->waste_characterization No handle_spill->waste_characterization disposal_decision Select Disposal Method waste_characterization->disposal_decision licensed_company Contact Licensed Waste Disposal Company disposal_decision->licensed_company Preferred incineration Incinerate with Combustible Solvent in an equipped incinerator disposal_decision->incineration Alternative dispose_contaminated Dispose of Contaminated Packaging as Unused Product licensed_company->dispose_contaminated incineration->dispose_contaminated end End of Disposal Process dispose_contaminated->end

Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Trifluoromethyl)benzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(Trifluoromethyl)benzhydrazide, including detailed operational and disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategorySpecific Requirements
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[2] A lab coat or impervious clothing should be worn to prevent skin contact.[2]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent accidents and ensure the well-being of laboratory personnel.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[2][3]

    • Assemble all necessary materials and equipment before starting.

    • Inspect all PPE for integrity.

  • Handling:

    • Avoid the formation of dust and aerosols.[2][3]

    • Weigh and transfer the solid compound carefully to prevent spillage.

    • Keep the container tightly closed when not in use.[2][3]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]

    • Clean the work area and any equipment used.

    • Properly store the chemical in a cool, dry, and well-ventilated place.[2][3]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate the area if the spill is large.

  • Ventilate the area.

  • Wear appropriate PPE.

  • Contain the spill by sweeping up the solid material. Avoid generating dust.[2][3]

  • Collect the spilled material into a suitable, closed container for disposal.[2][3]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • It is recommended to contact a licensed professional waste disposal service.[2]

  • Contaminated packaging should be disposed of as unused product.[2]

Safe Handling Workflow for this compound

prep Preparation - Assess Risks - Wear Full PPE - Prepare Workspace handling Handling - Use in Fume Hood - Avoid Dust Generation - Keep Container Closed prep->handling Proceed with caution storage Storage - Cool, Dry, Well-Ventilated Area - Tightly Closed Container handling->storage spill Spill Response - Evacuate & Ventilate - Contain & Collect - Decontaminate Area handling->spill If spill occurs emergency Emergency - Follow First Aid Procedures - Seek Medical Attention handling->emergency If exposure occurs disposal Disposal - Use Licensed Disposal Service - Follow Regulations storage->disposal When no longer needed spill->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.